Nialamide
Description
Withdrawn from the Canadian, US, and UK markets in 1963 due to interactions with food products containing tyrosine.
NIALAMIDE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for major depressive disorder. It was withdrawn in at least one region.
An MAO inhibitor that is used as an antidepressive agent.
See also: Iproniazid (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIIUHRQUVNIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023362 | |
| Record name | Nialamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in acidic solvents | |
| Record name | SID855800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | NIALAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
51-12-7 | |
| Record name | Nialamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nialamide [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nialamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nialamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nialamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nialamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nialamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q0RYM725 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIALAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
151.6 °C, MP: 151.1-152.1 °C | |
| Record name | Nialamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NIALAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nialamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nialamide is a hydrazine derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This guide provides a detailed examination of its core mechanism of action, focusing on its biochemical interactions and physiological consequences. It includes a summary of its inhibitory profile, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and related experimental workflows. Although formerly used as an antidepressant, this compound was withdrawn from the market due to concerns about hepatotoxicity.[1] Nevertheless, its potent and broad-spectrum MAO inhibition continues to make it a subject of scientific interest.
Core Mechanism of Action: Non-Selective, Irreversible MAO Inhibition
This compound's primary pharmacological effect is the inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B.[2] This inhibition is irreversible, meaning that this compound forms a covalent bond with the enzyme, permanently inactivating it.[3] Restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take a considerable amount of time.[3]
The non-selective nature of this compound indicates that it does not exhibit a significant preference for either MAO-A or MAO-B, inhibiting both isoforms to a similar degree.[2] This dual inhibition leads to a widespread increase in the synaptic concentrations of various monoamine neurotransmitters.
Impact on Neurotransmitter Systems
-
MAO-A Inhibition: By inhibiting MAO-A, this compound prevents the breakdown of key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE).[2] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.
-
MAO-B Inhibition: Inhibition of MAO-B by this compound primarily affects the metabolism of dopamine (DA) and phenylethylamine.[2] This results in elevated dopamine levels in the brain.
-
Overall Effect: The combined inhibition of MAO-A and MAO-B leads to a broad elevation of monoamine neurotransmitters in the central nervous system, which is believed to be the basis for its antidepressant effects.[4]
Quantitative Data
| Target | Selectivity | Reversibility | Potency |
| MAO-A | Non-selective | Irreversible | Potent |
| MAO-B | Non-selective | Irreversible | Potent |
Signaling Pathway of this compound's Action
The following diagram illustrates the core signaling pathway affected by this compound.
References
An In-depth Technical Guide to the Synthesis of Nialamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nialamide, a non-selective and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, has been a subject of interest in medicinal chemistry due to its historical use as an antidepressant. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the core chemical reactions, experimental protocols, and characterization of the final compound. Furthermore, it explores the synthesis of this compound derivatives, offering insights into the structural modifications of the parent molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Synthesis of this compound
The most common and well-documented synthetic route to this compound involves a two-step process starting from isonicotinic acid hydrazide. This pathway is favored for its accessibility of starting materials and generally good yields.
Synthesis Pathway Overview
The synthesis proceeds via two main reactions:
-
Michael Addition: Isonicotinic acid hydrazide undergoes a Michael addition reaction with an acrylic acid ester (e.g., methyl acrylate) to form a hydrazine derivative.
-
Amidation: The resulting ester is then subjected to amidation with benzylamine to yield the final product, this compound.
A viable alternative one-step synthesis involves the direct alkylation of isonicotinic acid hydrazide with a pre-formed N-benzyl-3-halopropionamide, such as N-benzyl-3-chloropropanamide.
Experimental Protocols
Method 1: Two-Step Synthesis from Isonicotinic Acid Hydrazide and Methyl Acrylate
Step 1: Synthesis of 1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine
-
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Methyl acrylate
-
Tertiary butyl alcohol
-
Glacial acetic acid
-
-
Procedure:
-
A solution is prepared by dissolving isonicotinic acid hydrazide (0.4 mol) and glacial acetic acid (10 ml) in tertiary butyl alcohol (400 ml).[1]
-
Methyl acrylate (0.4 mol) is added dropwise to the solution over a period of one hour.[1]
-
The resulting solution is heated on a steam bath for 18 hours.[1]
-
The solvent is removed under reduced pressure to yield 1-isonicotinyl-2-(carbomethoxyethyl)hydrazine.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine
-
Benzylamine
-
Ethyl acetate
-
-
Procedure:
-
A slurry of 1-isonicotinyl-2-(carbomethoxyethyl)hydrazine (7.5 g, 0.034 mol) and benzylamine (5 ml) is heated with stirring at 130°C for three hours.[1]
-
The reaction mixture is cooled to room temperature.
-
The cooled mass is recrystallized from ethyl acetate to yield this compound as white needles.[1]
-
Method 2: One-Step Synthesis from Isonicotinic Acid Hydrazide and N-benzyl-3-chloropropanamide
-
Materials:
-
Isonicotinic acid hydrazide
-
N-benzyl-3-chloropropanamide
-
Anhydrous ethanol
-
Sodium carbonate (or other suitable base)
-
-
Procedure (General):
-
Isonicotinic acid hydrazide and N-benzyl-3-chloropropanamide are dissolved in anhydrous ethanol.
-
A base, such as sodium carbonate, is added to the mixture to act as a hydrogen chloride scavenger.
-
The reaction mixture is refluxed for several hours.
-
The solvent is evaporated, and the residue is purified, typically by recrystallization, to afford this compound.
-
Data Presentation: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₄O₂ | [2] |
| Molecular Weight | 298.34 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 151.1°C to 152.1°C | [1] |
| Solubility | Low solubility in water; good solubility in slightly acid solution | [1] |
| ¹H NMR | Data available in spectral databases | [2] |
| ¹³C NMR | Data available in spectral databases | [2] |
| Mass Spectrum (EI) | Major fragments (m/z): 91.0, 106.0, 28.0, 78.0, 177.0 | [2] |
| IR Spectrum | Data available in spectral databases |
Visualization of Synthesis Pathways
Caption: Synthetic pathways for this compound.
This compound Derivatives
The exploration of this compound derivatives has been primarily focused on understanding structure-activity relationships (SAR) and improving the pharmacological profile of the parent compound. Modifications can be targeted at several positions on the this compound scaffold: the pyridine ring, the benzyl group, and the propanamide linker.
Synthesis of N-Substituted Benzamide Derivatives
A general approach to synthesizing derivatives with modifications on the benzylamide portion involves the reaction of a common intermediate with various substituted benzylamines.
Experimental Protocol (General)
-
Materials:
-
1-Isonicotinyl-2-(carboxyethyl)hydrazine (obtained by hydrolysis of the corresponding ester)
-
Substituted benzylamine (e.g., 4-methoxybenzylamine, 3,4-dichlorobenzylamine)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
1-Isonicotinyl-2-(carboxyethyl)hydrazine is dissolved in an anhydrous solvent.
-
A coupling agent is added to activate the carboxylic acid.
-
The substituted benzylamine is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The product is isolated and purified by standard methods such as chromatography or recrystallization.
-
Visualization of Derivative Synthesis
Caption: General synthesis of N-substituted this compound derivatives.
Conclusion
This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols and characterization data. The synthesis is achievable through accessible starting materials and standard organic chemistry techniques. Furthermore, the guide has provided a framework for the synthesis of this compound derivatives, which is crucial for further research into the structure-activity relationships of this class of compounds. The presented information aims to facilitate further research and development in the field of MAOIs and related neurologically active compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Nialamide in Neuroscience Research
This compound is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1][2][3] Historically used as an antidepressant, it was eventually withdrawn from the market by Pfizer due to the risk of hepatotoxicity.[2][4] Despite its withdrawal from clinical use, this compound remains a valuable tool in neuroscience research for studying the role of monoamine oxidase and the effects of its inhibition on various neurological and physiological processes. This guide provides a comprehensive technical overview of this compound, its mechanisms, and its applications in a research context.
Chemical and Physical Properties
This compound is a white solid compound with specific chemical and physical characteristics that are important for its handling and use in experimental settings.[]
| Property | Value | Source |
| IUPAC Name | N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | [2][] |
| Molecular Formula | C₁₆H₁₈N₄O₂ | [2][] |
| Molar Mass | 298.34 g/mol | [2][3] |
| CAS Number | 51-12-7 | [2][] |
| Melting Point | 152-154 °C | [][6] |
| Solubility | Soluble in methanol (10 mg/mL), 10 mM in DMSO | [][6] |
| Appearance | White solid | [] |
Mechanism of Action
Primary Mechanism: MAO Inhibition
This compound's principal mechanism of action is the non-selective, irreversible inhibition of both major isoforms of monoamine oxidase: MAO-A and MAO-B.[1] This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its inactivation.[1] The restoration of enzyme activity requires the synthesis of new enzyme molecules.[1]
-
MAO-A: Primarily metabolizes serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
-
MAO-B: Primarily metabolizes dopamine (DA) and phenylethylamine.[1]
By inhibiting both forms, this compound causes a significant and sustained increase in the synaptic concentrations of these key neurotransmitters, which is believed to be the basis for its antidepressant and other neurological effects.[1][7][8]
Other Mechanisms
Beyond MAO inhibition, research suggests this compound may possess other biological activities:
-
Anti-inflammatory Properties: Studies indicate this compound can reduce neuroinflammation by decreasing the numbers of microglia and astrocytes and inhibiting pro-inflammatory cytokines like TNF-α.[1]
-
Regulation of Reactive Oxygen Species (ROS): this compound has been shown to decrease ROS levels in stimulated rat cerebellar granule cells, suggesting a potential neuroprotective role.[9][10]
Summary of Preclinical Research Data
This compound has been extensively studied in various animal models to elucidate its effects on the central nervous system.
| Species | Dosage & Route | Key Findings | Reference(s) |
| Mice | 100 mg/kg; s.c. | Enhances hypermotility. | [9][10] |
| Mice | 100 mg/kg; i.p. | Enhances the anticonvulsant effect of Diphenylhydantoin. | [9][10] |
| Mice | 200 mg/kg; i.p. | Induces increased motor activity, rectal temperature, and elevates brain 5-HT, NA, and dopamine levels. | [9][10] |
| Mice | 100-200 mg/kg; s.c. | Hypermotility is enhanced by serotonin uptake inhibitors. | [11] |
| Rats | 25-100 mg/kg; i.p. | Inhibited MAO activity in the limbic forebrain; less effective in older rats. | [12] |
| Rats | 125 mg/kg; stomach | A single dose increased brain dopamine levels and errors in avoidance reaction tasks. Multiple doses increased norepinephrine and spontaneous motor activity. | [13] |
| Rats | Chronic injections | Abolished the 5-MeODMT-induced motor syndrome and produced subsensitivity of 5-HT1 type autoreceptors, leading to enhanced 5-HT neurotransmission. | [14] |
| Cats | 1-10 mg/kg; i.v. | Potentiates the pressor effect of Noradrenaline in reserpine-pretreated animals. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon prior research.
In Vivo Solution Preparation
For animal studies, this compound can be prepared in various vehicles. The following protocol yields a clear solution of ≥ 2.5 mg/mL.[9]
Protocol 1: Standard Vehicle
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Example for 1 mL:
-
Add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to reach a final volume of 1 mL.
-
-
If precipitation occurs, heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.[9]
Protocol 2: SBE-β-CD Vehicle
-
Add each solvent sequentially: 10% DMSO, 90% (20% SBE-β-CD in Saline).[9]
In Vitro Anti-inflammatory Assay
This protocol describes the use of this compound and its derivatives in cell culture to assess anti-inflammatory effects.[4]
-
Cell Lines: Murine macrophage (RAW 264.7) and canine macrophage (DH82) cells.
-
Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS).
-
Treatment: Expose LPS-stimulated cells to varying concentrations of this compound or its derivatives (e.g., 3-hydroxy-N-benzylpropanamide, HBPA).
-
Analysis of Pro-inflammatory Mediators:
-
Measure nitric oxide (NO) and prostaglandin E2 (PGE₂) production in the cell culture medium.
-
Determine the IC₅₀ values for the inhibition of NO and PGE₂.
-
-
Analysis of Protein Expression:
-
Use Western blotting to measure the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.
-
-
Cytotoxicity Assay: Perform a standard assay (e.g., MTT) to ensure the observed effects are not due to cell death.
Clinical and Safety Data
While no longer in clinical use, historical data provides insight into this compound's effects and safety profile in humans.
Dosage and Administration
-
Recommended Dosage Range: 75 to 200 mg per day.[2]
-
Maintenance Dose: As low as 12.5 mg every other day.[2]
-
Routes of Administration: Oral.[2]
Adverse Effects and Toxicology
The clinical use of this compound was discontinued primarily due to safety concerns.
| Adverse Effect Category | Specific Effects |
| Primary Reason for Withdrawal | Hepatotoxicity (liver damage) |
| Common Side Effects | Agitation, insomnia, dry mouth, dizziness, blurred vision.[2] |
| Cardiovascular | Orthostatic hypotension, hypertension, palpitations, tachycardia.[15] |
| Neurological/Psychiatric | Euphoria, anxiety, headache, tremor, hyperreflexia, hypomania, polyneuritis.[15] |
| Gastrointestinal | Nausea, vomiting, constipation.[15] |
| Other | Leukopenia (rare), hepatitis (rare), weight gain, impotence, delayed ejaculation.[2][15] |
Hypertensive Crisis: As with other non-selective MAOIs, co-ingestion of this compound with tyramine-rich foods (e.g., aged cheeses, red wine) can trigger a dangerous, rapid increase in blood pressure.[2]
Conclusion
This compound, a non-selective, irreversible MAOI, holds a significant place in the history of psychopharmacology. Although its clinical application was halted by safety concerns, particularly hepatotoxicity, it continues to be a valuable pharmacological tool in neuroscience research.[2][4] Its potent and broad inhibition of MAO-A and MAO-B allows researchers to effectively probe the function of monoaminergic systems. Studies using this compound have provided critical insights into the roles of serotonin, norepinephrine, and dopamine in depression, motor control, and neuroinflammation. Future research may focus on modifying the this compound structure to develop new therapeutic agents that retain its beneficial properties while eliminating its toxic effects.[4]
References
- 1. This compound | 51-12-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 尼亚酰铵 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. genomind.com [genomind.com]
- 8. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the metabolism of dopamine injected into the nucleus accumbens of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effect of this compound administration on avoidance reactions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of this compound and clomipramine on serotonin efflux and autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [bionity.com]
The Rise and Fall of a Pioneer Antidepressant: A Technical Guide to the History and Discovery of Nialamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, represents a significant chapter in the history of psychopharmacology. Developed by Pfizer in the late 1950s, it was one of the early therapeutic options for depression, born from the serendipitous discovery of the antidepressant effects of iproniazid. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and eventual withdrawal of this compound. It includes a summary of available quantitative data from early clinical studies, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
A Historical Perspective: The Dawn of Monoamine Oxidase Inhibitors
The story of this compound is intrinsically linked to the emergence of the first generation of antidepressants. The discovery of the antidepressant properties of iproniazid, a drug initially developed for the treatment of tuberculosis, in the early 1950s, opened a new frontier in the management of psychiatric disorders. This pivotal observation led to the hypothesis that the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters, could alleviate depressive symptoms. This era marked a paradigm shift in psychiatry, moving towards a biological understanding of mental illness.
This compound, chemically related to iproniazid, was developed by scientists at Pfizer and introduced for clinical use in the late 1950s under brand names such as Niamid and Nuredal.[1] It offered hope for patients with depressive illnesses at a time when therapeutic options were limited. However, like other hydrazine-derived MAOIs, its use was associated with significant side effects, most notably the risk of hepatotoxicity, which ultimately led to its withdrawal from the market several decades ago.[1]
Timeline of Key Events:
-
Early 1950s: Serendipitous discovery of the antidepressant effects of iproniazid.
-
Late 1950s: Development and introduction of this compound by Pfizer as an antidepressant.[2]
-
Early 1960s: Publication of early clinical trials investigating the efficacy of this compound in depression.[3][4][5]
-
Decades following introduction: Growing concerns over hepatotoxicity associated with hydrazine-based MAOIs, leading to the eventual withdrawal of this compound from the market.[1]
Pharmacological Profile: Mechanism of Action
This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[6][7][8] These enzymes are crucial for the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.
By irreversibly binding to and inactivating MAO, this compound increases the intraneuronal concentrations of these neurotransmitters, leading to their enhanced availability in the synaptic cleft. This potentiation of monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[9][10]
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the effect of this compound on monoamine neurotransmitter signaling:
Caption: this compound irreversibly inhibits MAO in the presynaptic neuron.
Synthesis and Chemical Properties
This compound, with the chemical formula C₁₆H₁₈N₄O₂, is a hydrazine derivative.[11] A plausible synthetic route involves the reaction of 1-benzyl-2-(1-methylethyl)hydrazine with 1-chloro-2-(4-nitrophenyl)pyridine in the presence of a base.[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Summary of Preclinical and Clinical Data
Early preclinical studies in animal models demonstrated that this compound could induce hyperkinesis, enhance the effects of other drugs like diphenylhydantoin, and increase brain levels of serotonin, norepinephrine, and dopamine.[7]
Table 1: Summary of Early Clinical Investigations of this compound
| Study (Year) | Population | Intervention | Key Findings (Qualitative) | Dosage |
| Affleck et al. (1961)[3] | Depressed Patients | This compound as adjunctive therapy | Investigated the utility of this compound in combination with other treatments. | Data not available |
| Dunlop (1961)[12] | Depressed Patients | Intravenous this compound | Explored the use of intravenous administration for depression. | Data not available |
| Nussbaum et al. (1963)[4] | Depressed Female Patients | Intravenous this compound | Assessed the efficacy of intravenous this compound in a specific patient population. | Data not available |
Note: Quantitative data on response rates and statistical significance from these early trials are not available in the public domain.
Experimental Protocols
Detailed experimental protocols from the original this compound studies are scarce. However, based on standard methodologies of the time and current practices, the following protocols provide a framework for key experiments.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound like this compound on MAO enzymes.
Objective: To quantify the in vitro inhibition of MAO-A and MAO-B by this compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., kynuramine for non-selective, or specific substrates for each isoform)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a solution of the MAO substrate in phosphate buffer.
-
Dilute the MAO-A and MAO-B enzymes in phosphate buffer to the desired concentration.
-
-
Assay:
-
To the wells of a 96-well plate, add the phosphate buffer, the this compound solution (or vehicle control), and the MAO enzyme solution.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for MAO Inhibition Assay:
Caption: A typical workflow for an in vitro MAO inhibition assay.
The Downfall: Hepatotoxicity
The clinical use of this compound and other hydrazine-based MAOIs was ultimately curtailed by concerns about hepatotoxicity.[1] While the precise molecular mechanisms of this compound-induced liver injury are not extensively documented, it is hypothesized to be similar to that of other hydrazine derivatives.
The metabolism of hydrazine compounds can generate reactive metabolites that can lead to cellular damage through several mechanisms:
-
Oxidative Stress: The metabolic activation of the hydrazine moiety can lead to the formation of free radicals, inducing oxidative stress and damaging cellular components like lipids, proteins, and DNA.
-
Covalent Binding: Reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to the formation of neoantigens that can trigger an immune response.
-
Mitochondrial Dysfunction: Damage to mitochondria, the powerhouses of the cell, can impair energy production and lead to apoptosis or necrosis of hepatocytes.
The liver injury associated with these compounds is often idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.
Hypothesized Pathway of this compound-Induced Hepatotoxicity:
Caption: A proposed mechanism for this compound-induced liver cell damage.
Conclusion and Future Perspectives
This compound, a product of the first wave of psychopharmacological innovation, played a crucial role in establishing the monoamine hypothesis of depression and paving the way for the development of subsequent generations of antidepressants. Its story serves as a critical lesson in drug development, highlighting the importance of balancing therapeutic efficacy with a thorough understanding of potential toxicities. While no longer in clinical use, the study of this compound and other early MAOIs continues to provide valuable insights into the neurobiology of mood disorders and the principles of pharmacology. The challenges encountered with these early drugs spurred the development of safer and more selective agents, shaping the landscape of modern psychiatric medicine. For today's researchers, the history of this compound underscores the enduring need for rigorous preclinical and clinical evaluation to ensure the safety and well-being of patients.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The nicotinamide biosynthetic pathway is a by-product of the RNA world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on sodium transfer and 5-hydroxyindoles in depressive illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. This compound | 51-12-7 | Benchchem [benchchem.com]
- 9. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]
- 10. genomind.com [genomind.com]
- 11. This compound | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. To-day's Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Nialamide: A Technical Guide to a First-Generation Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. Historically used as an antidepressant, this compound's clinical application was halted due to safety concerns, but its study remains relevant for understanding the pharmacology of MAOIs and the development of newer, safer alternatives. This document details the mechanism of action, available physicochemical and pharmacokinetic data, and relevant experimental protocols for the study of this compound and similar compounds.
Core Concepts and Mechanism of Action
This compound is classified as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] Its primary pharmacological effect stems from its ability to covalently bind to and inactivate these enzymes, which are crucial for the degradation of monoamine neurotransmitters.[1] The irreversible nature of this inhibition means that the restoration of enzyme activity is dependent on the synthesis of new enzyme molecules.[1]
By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), leading to their accumulation in the synaptic cleft and enhanced neurotransmission.[1] This elevation of monoamine levels in the central nervous system is believed to be the primary mechanism behind its antidepressant effects.[1] this compound is a member of the hydrazine class of MAOIs, a chemical characteristic linked to its inhibitory activity and also to concerns regarding hepatotoxicity.[2]
Physicochemical and Pharmacokinetic Properties
While comprehensive quantitative data for this compound is limited due to its status as an older and withdrawn drug, the following tables summarize its known chemical properties and available pharmacokinetic parameters.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | [3] |
| Molecular Formula | C16H18N4O2 | [3] |
| Molecular Weight | 298.34 g/mol | [3] |
| CAS Number | 51-12-7 | [2] |
| Class | Hydrazine | [2] |
Pharmacokinetic Parameters
| Parameter | Predicted Value/Characteristic | Source |
| Human Intestinal Absorption | + (0.9828) | [4] |
| Blood Brain Barrier Penetration | + (0.9382) | [4] |
| Half-life | Not Available | [4] |
| Clearance | Not Available | [4] |
Quantitative Analysis of MAO Inhibition
Specific IC50 values for this compound's inhibition of MAO-A and MAO-B are not consistently reported in readily accessible scientific literature. It is, however, widely characterized as a non-selective inhibitor, implying comparable activity against both isoforms.[1] For context, the following table provides IC50 values for other well-known MAOIs.
| Compound | Target | IC50 Value |
| Safinamide | MAO-B | 98 nM |
| Rasagiline | MAO-B | 4.43 nM |
| Harmane | MAO-A | 0.5 µM |
| Clorgyline | MAO-A | Varies (nM range) |
| Selegiline | MAO-B | 51 nM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's function as a monoamine oxidase inhibitor. These represent standard assays in the field.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol describes a common method to determine the inhibitory potential of a compound against MAO-A and MAO-B.
Objective: To quantify the IC50 value of a test compound (e.g., this compound) for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (this compound) and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare Reagents: Dilute enzymes and substrates in assay buffer to desired concentrations. Prepare a serial dilution of the test compound and reference inhibitors.
-
Enzyme and Inhibitor Incubation: Add the MAO-A or MAO-B enzyme to the wells of the microplate. Add the various concentrations of the test compound or reference inhibitor. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for interaction between the enzyme and inhibitor.
-
Initiate Reaction: Add the MAO substrate (p-Tyramine) to each well to start the enzymatic reaction.
-
Detection: Simultaneously add a solution containing Amplex® Red and HRP. The MAO reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to produce the fluorescent product, resorufin.
-
Measurement: Incubate the plate for a further period (e.g., 30 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
References
An In-depth Technical Guide on the Core Properties of the Irreversible MAOI Nialamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nialamide is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine class of compounds. Formerly utilized as an antidepressant, it was withdrawn from the market due to concerns regarding hepatotoxicity.[1][2] This guide provides a technical overview of this compound's core properties, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. This compound's primary pharmacological effect stems from its inhibition of both MAO-A and MAO-B, leading to an increase in the synaptic availability of monoamine neurotransmitters.[3] Additionally, it exhibits anti-inflammatory and antithrombotic activities. Due to its historical use, comprehensive quantitative data, particularly regarding its pharmacokinetics and specific inhibitory potency against MAO isoforms, is limited in contemporary literature. This document consolidates the available information to serve as a resource for researchers and drug development professionals.
Core Properties of this compound
This compound's principal mechanism of action is the irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This inhibition is achieved through the formation of a covalent bond with the enzyme, rendering it inactive.[3] The restoration of MAO activity consequently relies on the synthesis of new enzyme molecules.[3]
By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling.
Beyond its effects on the central nervous system, this compound has demonstrated anti-inflammatory and antithrombotic properties. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators, while its antithrombotic action involves the prevention of platelet aggregation.[5][6]
Quantitative Data
The available quantitative data for this compound is sparse due to its withdrawal from clinical use. The following tables summarize the accessible information.
Table 1: MAO Inhibition Data for this compound
| Parameter | Value | Species/System | Reference |
| MAO-A Inhibition (IC50) | Data not available | - | - |
| MAO-B Inhibition (IC50) | Data not available | - | - |
| Nature of Inhibition | Non-selective, Irreversible | Human | [2][3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Reference |
| Bioavailability | Data not available | - | - |
| Half-life | Data not available | - | - |
| Metabolism | Metabolized into isoniazid | Human | [2] |
| Excretion | Data not available | - | - |
Table 3: Anti-inflammatory Activity of this compound
| Assay | IC50 | Cell Line | Stimulant | Reference |
| Nitric Oxide (NO) Production | >200 µg/ml | RAW 264.7 | LPS | [6] |
| Prostaglandin E2 (PGE2) Production | >200 µg/ml | RAW 264.7 | LPS | [6] |
Table 4: Antithrombotic Activity of this compound
| Model | Effective Dose | Species | Effect | Reference |
| Experimental Thrombosis | 3 to 5 mg/Kg | Rabbit | Prevention of thrombosis | [5] |
Signaling Pathways
Monoamine Neurotransmitter Metabolism
This compound's primary therapeutic effect is mediated by its impact on monoamine neurotransmitter pathways. By irreversibly inhibiting MAO-A and MAO-B, it prevents the degradation of serotonin, norepinephrine, and dopamine, leading to their increased availability in the synapse.
LPS-Induced Inflammatory Signaling in Macrophages
This compound has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The diagram below illustrates the general signaling cascade initiated by LPS.
Collagen and Epinephrine-Induced Platelet Aggregation
This compound's antithrombotic effects are linked to the inhibition of platelet aggregation. The following diagram outlines the key signaling events in platelet activation induced by collagen and epinephrine.
Experimental Protocols
In Vitro MAO Inhibition Assay (Kynuramine Substrate)
This protocol outlines a fluorometric method to determine the inhibitory activity of this compound on MAO-A and MAO-B using kynuramine as a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) solution
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare stock solutions of this compound in DMSO.
-
In a 96-well plate, add potassium phosphate buffer.
-
Add diluted this compound solutions to the wells at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding NaOH solution.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)
This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophage cells (e.g., RAW 264.7).[6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent for NO measurement
-
PGE2 ELISA kit
-
24-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with the this compound solutions for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants.
-
For NO measurement: Mix the supernatant with Griess reagent according to the manufacturer's instructions and measure the absorbance at ~540 nm.
-
For PGE2 measurement: Use a commercial ELISA kit to quantify the concentration of PGE2 in the supernatants, following the kit's protocol.
-
Calculate the percentage of inhibition of NO and PGE2 production for each this compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 values.
In Vivo Antithrombotic Assay (Collagen and Epinephrine-Induced Thrombosis Model)
This protocol details an in vivo model to evaluate the antithrombotic activity of this compound in mice.
Materials:
-
Male mice (e.g., C57BL/6 strain)
-
Collagen
-
Epinephrine
-
This compound
-
Vehicle solution (e.g., saline or DMSO)
-
Syringes and needles for intravenous injection
Procedure:
-
Acclimatize the mice to the laboratory conditions.
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound or the vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the thrombotic challenge.
-
Prepare a mixture of collagen and epinephrine.
-
Induce thrombosis by intravenously injecting the collagen and epinephrine mixture into the tail vein of the mice.
-
Observe the mice for a defined period (e.g., 15 minutes) for signs of thromboembolism, such as paralysis or death.
-
Record the number of protected mice in each treatment group.
-
Calculate the percentage of protection afforded by this compound at different doses.
Conclusion
This compound is a historically significant monoamine oxidase inhibitor with a well-established, albeit dated, profile. Its non-selective and irreversible inhibition of both MAO-A and MAO-B underpins its primary pharmacological action. While its clinical use was curtailed due to safety concerns, the compound continues to be a subject of research, particularly concerning its anti-inflammatory and antithrombotic properties. This technical guide consolidates the available data on this compound, providing a foundation for further investigation. The provided experimental protocols and signaling pathway diagrams offer a framework for the systematic evaluation of this compound and similar compounds in a research and drug development context. Further studies are warranted to elucidate the specific quantitative aspects of its bioactivities and to explore its potential therapeutic applications beyond its historical use as an antidepressant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 51-12-7 | Benchchem [benchchem.com]
- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
Nialamide: A Technical Whitepaper for Depression Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1][2] Historically used as an antidepressant, its clinical application has been discontinued, primarily due to concerns regarding hepatotoxicity.[2] This document provides a technical overview of this compound, summarizing its mechanism of action, preclinical data, and known side effects to support ongoing research in depression and related neurological disorders. While comprehensive clinical data and detailed experimental protocols from original studies are limited due to the drug's age, this guide consolidates available scientific information to inform modern research and drug development efforts.
Mechanism of Action
This compound exerts its therapeutic effects by irreversibly inhibiting both isoforms of monoamine oxidase (MAO-A and MAO-B). This inhibition leads to a decrease in the metabolism of monoamine neurotransmitters, consequently increasing their synaptic availability. The primary neurotransmitters affected include:
-
Serotonin (5-HT): Plays a crucial role in mood regulation, sleep, and appetite.
-
Norepinephrine (NE): Involved in alertness, energy, and attention.
-
Dopamine (DA): Associated with reward, motivation, and motor control.
The sustained elevation of these neurotransmitters in the brain is believed to be the primary mechanism underlying the antidepressant effects of this compound.
Signaling Pathway
The following diagram illustrates the core signaling pathway affected by this compound.
Preclinical Data
Preclinical studies in animal models have provided quantitative data on the pharmacological effects of this compound.
Effects on Monoamine Oxidase Activity
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Rat | 6 mg/kg | Not Specified | Pronounced decrease in MAO activity | [3] |
Effects on Locomotor Activity
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Mouse | 100 mg/kg | Subcutaneous (s.c.) | Enhanced hypermotility | [4] |
| Mouse | 200 mg/kg | Intraperitoneal (i.p.) | Increased motor activity | [5] |
Experimental Protocols
In Vivo Assessment of MAO Inhibition
This workflow describes a general procedure for determining the effect of this compound on MAO activity in a rodent model.
Assessment of Locomotor Activity
This diagram outlines a typical workflow for assessing the impact of this compound on locomotor activity in mice.
Clinical Considerations and Adverse Effects
This compound, like other non-selective, irreversible MAOIs, is associated with a significant side effect profile. Its use was ultimately discontinued due to the risk of hepatotoxicity.[2]
Known Adverse Effects
The following table summarizes the known adverse effects associated with this compound. The frequency and incidence rates from controlled clinical trials are not well-documented in accessible literature.
| System Organ Class | Adverse Effects |
| Nervous System | Agitation, insomnia, dizziness, blurred vision, hypomania |
| Gastrointestinal | Dry mouth |
| Hematologic | Leukopenia (rare) |
| Hepatic | Hepatitis, hepatotoxicity |
| Cardiovascular | Hypertensive crisis (especially with tyramine-containing foods) |
Drug and Food Interactions
A critical consideration for all non-selective, irreversible MAOIs is the risk of hypertensive crisis when co-administered with certain drugs or foods rich in tyramine.
Conclusion and Future Directions
This compound represents an early generation of antidepressant medication. While its clinical use has ceased, the study of its pharmacological profile can still provide valuable insights for the development of novel therapeutics for depression and other neuropsychiatric disorders. Future research could focus on understanding the specific molecular interactions of this compound with MAO enzymes, further elucidating the downstream effects of sustained monoamine elevation, and exploring the mechanisms of its associated toxicities. A deeper understanding of the structure-activity relationships of hydrazine-based MAOIs may inform the design of safer and more effective next-generation antidepressants.
References
- 1. journals.healio.com [journals.healio.com]
- 2. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 3. Inhibition of monoamine oxidase activity after combined action of chlordimeform with the antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Nialamide Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nialamide is a non-selective and irreversible monoamine oxidase (MAO) inhibitor of the hydrazine class.[1] Historically used as an antidepressant, its research applications have expanded to other areas, primarily driven by its mechanism of action and downstream effects. This compound exerts its effects by inhibiting both MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] This inhibition leads to an increase in the synaptic availability of these neurotransmitters.
Beyond its role in neurotransmitter metabolism, recent research has unveiled the anti-inflammatory and neuroprotective properties of this compound. These findings have opened new avenues for its investigation in inflammatory and neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for key research areas involving this compound, including its use in studying monoamine oxidase inhibition, neuroinflammation, and its anti-inflammatory effects, as well as in behavioral neuroscience.
Monoamine Oxidase (MAO) Inhibition
This compound's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B. Assaying this inhibition is fundamental to understanding its pharmacological effects.
Data Presentation: MAO Inhibition
| Compound | Target | IC50 Value | Assay Type | Source |
| This compound | MAO-A | Not available in recent literature | Varies (e.g., Spectrophotometric, Fluorometric, Radiometric) | - |
| This compound | MAO-B | Not available in recent literature | Varies (e.g., Spectrophotometric, Fluorometric, Radiometric) | - |
Note: While this compound is a known non-selective MAO inhibitor, specific IC50 values from recent, readily available literature are not consistently reported. Researchers should determine these values empirically using the protocols provided below. For context, the IC50 values for the selective MAO-A inhibitor Clorgyline and the selective MAO-B inhibitor Pargyline are in the nanomolar range.[3]
Experimental Protocol: In Vitro MAO Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining MAO activity and inhibition.[4]
Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity in vitro.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates[4]
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 316 nm and 250 nm[4]
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of kynuramine and benzylamine in the assay buffer.
-
Dilute recombinant MAO-A and MAO-B enzymes in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
Varying concentrations of this compound (or vehicle control)
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance over time at 316 nm for MAO-A (formation of 4-hydroxyquinoline from kynuramine) or 250 nm for MAO-B (formation of benzaldehyde from benzylamine).[4]
-
Kinetic readings should be taken every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway: MAO Inhibition
Caption: this compound irreversibly inhibits MAO-A and MAO-B.
Neuroinflammation
This compound has demonstrated anti-inflammatory effects in the central nervous system, suggesting its potential in models of neuroinflammation.
Data Presentation: Effects of this compound on Neuroinflammation Markers
| Treatment Group | Microglia Activation (Iba1+ cells) | Astrocyte Activation (GFAP+ cells) | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS-treated | Increased | Increased | Increased |
| LPS + this compound | Reduced | Reduced | Reduced |
Note: The data presented are qualitative and represent expected outcomes based on the known anti-inflammatory properties of MAOIs. Quantitative data should be obtained through experimentation.
Experimental Protocol: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol is based on established methods for inducing neuroinflammation in rodents.[5]
Objective: To evaluate the effect of this compound on LPS-induced neuroinflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Animal handling and injection equipment
-
Tissue processing and immunohistochemistry reagents
Procedure:
-
Animal Groups and Treatment:
-
Divide mice into three groups: (1) Vehicle control (saline), (2) LPS-treated, and (3) LPS + this compound-treated.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle to the respective groups 1 hour before LPS administration.
-
Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
-
Tissue Collection and Preparation:
-
At 24 hours post-LPS injection, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat.
-
-
Immunohistochemistry for Microglia and Astrocytes:
-
Follow a standard immunohistochemistry protocol.
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.
-
-
Image Acquisition and Analysis:
-
Capture images of specific brain regions (e.g., hippocampus, cortex) using a fluorescence microscope.
-
Quantify the number and morphology of Iba1+ and GFAP+ cells to assess microglial and astrocyte activation.
-
Experimental Workflow: Neuroinflammation Study
Caption: Workflow for in vivo neuroinflammation study.
Anti-inflammatory Effects in Macrophages
This compound's anti-inflammatory properties can be investigated in vitro using macrophage cell lines stimulated with LPS.
Data Presentation: In Vitro Anti-inflammatory Effects of this compound
| Compound | Cell Line | LPS Concentration | IC50 for NO Production (µg/ml) | IC50 for PGE2 Production (µg/ml) |
| This compound | RAW 264.7 | 0.1 µg/ml | >200 | >200 |
| Irradiated this compound | RAW 264.7 | 0.1 µg/ml | 98.7 ± 0.9 | 88.2 ± 0.9 |
| This compound | DH82 | 2 µg/ml | >200 | >200 |
| Irradiated this compound | DH82 | 2 µg/ml | >200 | >200 |
Data from a study on irradiated this compound and its derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol is based on a study investigating the anti-inflammatory effects of this compound and its derivatives.
Objective: To assess the effect of this compound on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 or DH82 macrophage cell lines
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Griess reagent for NO measurement
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophage cells in complete medium.
-
Seed the cells in 24-well plates at a density of 1x10^5 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (0.1 µg/ml for RAW 264.7, 2 µg/ml for DH82) for an additional 24 hours.
-
-
Measurement of NO Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Measurement of PGE2 Production:
-
Use the cell culture supernatant to measure the concentration of PGE2 using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of NO and PGE2 for each treatment condition.
-
Determine the percentage of inhibition of NO and PGE2 production by this compound compared to the LPS-only treated group.
-
Calculate the IC50 values for NO and PGE2 inhibition.
-
Signaling Pathway: Anti-inflammatory Effects
Caption: this compound may inhibit LPS-induced inflammation.
Behavioral Studies
This compound has been shown to induce hypermotility in rodents, an effect that can be quantified using behavioral tests like the open field test.[2]
Data Presentation: Effect of this compound on Locomotor Activity
| Treatment Group | Total Distance Traveled | Time in Center Zone | Rearing Frequency |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (e.g., 100-200 mg/kg) | Increased | Variable | Increased |
Note: The data presented are qualitative and represent expected outcomes. Quantitative data should be obtained through experimentation.
Experimental Protocol: Open Field Test
This protocol is a standard method for assessing locomotor activity and anxiety-like behavior in rodents.[4]
Objective: To measure the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Mice
-
This compound
-
Open field apparatus (a square arena with walls, typically made of a non-reflective material)
-
Video tracking software
-
Animal handling and injection equipment
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
-
Treatment:
-
Administer this compound (e.g., 100-200 mg/kg, subcutaneously or intraperitoneally) or vehicle to the mice.[2]
-
Allow for a pre-treatment period (e.g., 60 minutes) for the drug to take effect.
-
-
Testing:
-
Gently place each mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 10-30 minutes) using a video camera mounted above the arena.
-
Clean the arena thoroughly between each mouse to remove olfactory cues.
-
-
Data Analysis:
-
Use video tracking software to analyze the recordings and quantify various behavioral parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
-
Compare the data between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Logical Relationship: Behavioral Study Design
Caption: Logical flow of the open field behavioral study.
Conclusion
This compound remains a valuable tool for research in neuropharmacology and inflammation. Its well-defined primary mechanism as a non-selective, irreversible MAO inhibitor provides a solid foundation for studies on the roles of monoamines in various physiological and pathological processes. Furthermore, its emerging anti-inflammatory and neuroprotective properties warrant further investigation. The protocols and application notes provided here offer a framework for researchers to explore the multifaceted effects of this compound in both in vitro and in vivo models. As with any experimental work, it is crucial to carefully optimize these protocols for specific research questions and laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Nialamide Dosage in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of Nialamide dosage regimens used in various animal studies, offering a reference for preclinical research. The accompanying protocols and diagrams are intended to guide experimental design and understanding of this compound's mechanism of action.
Data Presentation: this compound Dosage in Animal Models
The following table summarizes quantitative data on this compound administration in different animal species, providing a comparative overview of dosages and their observed effects.
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reference |
| Mice (NMRI, female) | 100 mg/kg | Subcutaneous (s.c.) | Single dose | Enhanced hypermotility. | [1][2] |
| Mice | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Enhanced the anticonvulsant effect of Diphenylhydantoin. | [1] |
| Mice | 200 mg/kg | Intraperitoneal (i.p.) | Single dose | Induced increased motor activity, rectal temperature, and elevated brain 5-HT, NA, and dopamine levels. | [1] |
| Mice | 200 mg/kg | Subcutaneous (s.c.) | Single dose | Hypermotility, which was reduced by the 5-HT2 antagonist ritanserin. | [2] |
| Cats (pithed) | 1-10 mg/kg | Intravenous (i.v.) | Single dose | Potentiated the pressor effect of Noradrenaline in Reserpine-pretreated animals. | [1] |
| Rats (Wistar, male) | 50 mg/kg | Subcutaneous (s.c.) | Every other day after 25 weeks of MNNG treatment | Significant increase in the incidence and number of gastric cancers induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). | [3] |
Signaling Pathway: Mechanism of Action
This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] This inhibition leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Assessment of Hypermotility in Mice
Objective: To evaluate the effect of this compound on spontaneous motor activity in mice.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Female NMRI mice
-
Activity monitoring cages (e.g., photocell-based activity meters)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation: Acclimate female NMRI mice to the laboratory environment for at least one week before the experiment. House them under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: On the day of the experiment, place individual mice into the activity monitoring cages and allow them to habituate for a period of 60 minutes.
-
Drug Administration:
-
Prepare a solution of this compound in saline.
-
Administer this compound (100 mg/kg or 200 mg/kg) subcutaneously (s.c.).
-
The control group should receive an equivalent volume of saline via the same route.
-
-
Data Recording: Immediately after injection, place the mice back into the activity cages and record their motor activity for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Quantify the total motor activity counts (e.g., beam breaks) for each mouse. Compare the activity levels between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Evaluation of Anticonvulsant Effect Enhancement in Mice
Objective: To determine if this compound enhances the anticonvulsant properties of Diphenylhydantoin.
Materials:
-
This compound
-
Diphenylhydantoin
-
Saline solution (0.9% NaCl)
-
Male mice
-
Electroconvulsive shock apparatus
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Use male mice, housed under standard laboratory conditions.
-
Drug Administration:
-
Administer this compound (100 mg/kg) intraperitoneally (i.p.).
-
The control group receives saline.
-
After a predetermined time (e.g., 30-60 minutes) to allow for this compound absorption, administer a sub-protective dose of Diphenylhydantoin to all animals.
-
-
Induction of Seizures: At the time of peak effect of Diphenylhydantoin, induce seizures using an electroconvulsive shock apparatus (e.g., corneal electrodes, specific current and duration).
-
Observation: Observe the mice for the presence or absence of tonic-clonic seizures. The endpoint is typically the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Compare the percentage of mice protected from seizures in the this compound + Diphenylhydantoin group versus the saline + Diphenylhydantoin group. Use statistical methods such as the Chi-square test to determine significance.
Protocol 3: Assessment of Noradrenaline Pressor Effect Potentiation in Pithed Cats
Objective: To investigate the effect of this compound on the pressor response to Noradrenaline.
Materials:
-
This compound
-
Noradrenaline
-
Reserpine
-
Anesthetic (e.g., pentobarbital sodium)
-
Catheters for intravenous injection and blood pressure monitoring
-
Blood pressure transducer and recording system
-
Ventilator
-
Pithed cat preparation surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize cats and perform a pithing procedure to eliminate central nervous system influences on blood pressure.
-
Artificially ventilate the animal.
-
Insert a catheter into a femoral artery for continuous blood pressure monitoring.
-
Insert a catheter into a femoral vein for drug administration.
-
-
Reserpine Pretreatment: Pretreat the pithed cats with Reserpine to deplete endogenous catecholamine stores.
-
Baseline Measurement: Record a stable baseline arterial blood pressure.
-
Noradrenaline Administration: Administer a dose-response curve of Noradrenaline intravenously and record the corresponding increases in blood pressure.
-
This compound Administration: Administer this compound (1-10 mg/kg) intravenously.
-
Post-Nialamide Noradrenaline Challenge: After a suitable interval following this compound administration, repeat the Noradrenaline dose-response curve.
-
Data Analysis: Compare the pressor responses (increase in blood pressure) to Noradrenaline before and after this compound administration to determine if there is a potentiation of the effect.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting in vivo animal studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 51-12-7 | Benchchem [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Nialamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1] Historically, it was utilized as an antidepressant. Its primary mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NA), and dopamine.[2][3] This inhibition leads to an accumulation of these neurotransmitters in the brain.[2][3] this compound has been studied for its effects on the central nervous system, including inducing hyperkinesis, enhancing anticonvulsant effects, and modulating the pressor response to norepinephrine.[2] It is important to note that this compound was withdrawn from the market by its manufacturer several decades ago due to the risk of hepatotoxicity.[1][4][5] These application notes are intended for preclinical research purposes only.
Data Presentation: In Vivo Administration and Effects
The following table summarizes quantitative data from various in vivo studies investigating the administration of this compound across different animal models.
| Administration Route | Species | Dosage | Observed Effect(s) | Reference(s) |
| Oral (Gavage) | Rat | 125 mg/kg (single dose) | Increased errors in avoidance reaction tasks; associated with elevated brain dopamine levels. | [3] |
| Oral | Mouse | Not specified | Administered 1 hour prior to subcutaneous this compound to test the influence of 5-HT uptake inhibitors. | [6] |
| Intraperitoneal (i.p.) | Mouse | 100 mg/kg | Enhanced the anticonvulsant effect of Diphenylhydantoin. | [2] |
| Intraperitoneal (i.p.) | Mouse | 200 mg/kg | Induced increased motor activity, raised rectal temperature, and elevated brain levels of 5-HT, NA, and dopamine. | [2] |
| Subcutaneous (s.c.) | Mouse | 100 mg/kg | Enhanced hypermotility. | [2][6] |
| Subcutaneous (s.c.) | Mouse | 200 mg/kg | Used to study hypermotility in conjunction with 5-HT antagonists. | [6] |
| Intravenous (i.v.) | Cat | 1-10 mg/kg | Potentiated the pressor effect of Noradrenaline in reserpine-pretreated animals. | [2] |
| Oral (Clinical) | Human | 75-200 mg/day | Recommended therapeutic dosage range for depression (historical). | [1] |
Experimental Protocols
1. General Considerations for this compound Preparation
-
Solubility: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[7] For in vivo experiments, it is crucial to first prepare a clear stock solution.
-
Vehicle Selection: The choice of vehicle is critical and depends on the administration route. For routes like intraperitoneal or subcutaneous injection, a stock solution in DMSO can be further diluted with sterile saline or phosphate-buffered saline (PBS) to minimize toxicity. The final concentration of DMSO should be kept to a minimum, typically below 5-10% of the total injection volume, and a vehicle control group should always be included in the experimental design.
-
Solution Preparation: For in vivo studies, it is strongly recommended to prepare fresh working solutions on the day of administration.[2] If a stock solution is prepared, it should be stored under appropriate conditions (e.g., -20°C or -80°C) as recommended by the supplier.
2. Protocol for Oral Administration (Gavage) in Rodents
This protocol is based on the reported administration of this compound "into the stomach" in rats[3] and general oral gavage procedures.
-
Objective: To administer a precise dose of this compound directly into the stomach.
-
Materials:
-
This compound solution prepared in an appropriate vehicle (e.g., water, saline, or a suspension).
-
Animal scale for accurate body weight measurement.
-
Oral gavage needles (flexible or rigid, appropriate size for the animal).
-
Syringes (1-3 mL).
-
-
Procedure:
-
Weigh the animal to calculate the exact volume of the this compound solution to be administered.
-
Draw the calculated volume into the syringe fitted with a gavage needle.
-
Properly restrain the animal (rat or mouse) to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without force until it reaches the stomach. The appropriate depth can be pre-measured against the outside of the animal (from the tip of the nose to the last rib).
-
Administer the solution slowly to prevent regurgitation.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
3. Protocol for Intraperitoneal (IP) Injection in Rodents
This protocol is derived from studies using IP administration in mice[2] and standard IP injection guidelines.[8][9]
-
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
-
Materials:
-
Sterile this compound solution.
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles of an appropriate size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[8]
-
-
Procedure:
-
Weigh the animal to calculate the required injection volume. The total volume should not exceed recommended guidelines (e.g., < 10 ml/kg for rodents).[8]
-
Draw the calculated volume of the this compound solution into the syringe.
-
Restrain the animal securely. For a one-person technique, hold the mouse by the scruff of the neck and turn it to expose the abdomen.
-
The injection site is typically the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[8]
-
Insert the needle at a 30-40 degree angle, ensuring the bevel is facing up.[8] The depth of insertion should be just enough to penetrate the abdominal wall.
-
Slightly pull back the plunger to check for aspiration of blood or other fluids. If any fluid enters the syringe, withdraw the needle and reinject at a different site with a new needle.
-
If there is no aspirate, inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for adverse reactions.
-
4. Protocol for Subcutaneous (SC) Injection in Rodents
This protocol is based on studies using SC this compound administration in mice[2][6] and general SC injection procedures.[9]
-
Objective: To administer this compound into the space between the skin and underlying muscle for slower, sustained absorption compared to IP or IV routes.
-
Materials:
-
Sterile this compound solution.
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles of an appropriate size (e.g., 25-27 gauge).
-
-
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Prepare the syringe with the calculated dose of this compound solution.
-
Restrain the animal and lift a fold of skin, typically over the back or shoulders, to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the animal's body. Be careful not to pass through to the other side.
-
Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel.
-
Inject the substance slowly. A small bleb or lump will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor for any local or systemic side effects.
-
Visualizations
Caption: this compound's mechanism of action as a Monoamine Oxidase (MAO) inhibitor.
Caption: A generalized workflow for in vivo studies involving this compound administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Effect of this compound administration on avoidance reactions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nialamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nialamide in pharmaceutical formulations. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive experimental protocol, including system suitability parameters and data presentation to facilitate straightforward implementation in a laboratory setting.
Introduction
This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that has been used as an antidepressant. The accurate determination of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).[1][2] This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, a common and reliable approach for the analysis of pharmaceutical compounds.[2][3]
Data Presentation
The following table summarizes the key chromatographic conditions and system suitability results for the HPLC analysis of this compound.
| Parameter | Value |
| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Retention Time | ~ 4.5 min |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 2 |
| Linearity (r²) | > 0.999 |
Experimental Protocol
This section provides a detailed step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or helium sparging before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
Sample Preparation
-
Tablet/Capsule Formulations: Weigh and finely powder a representative number of tablets or the contents of capsules. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the resulting solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform replicate injections of the standard solution to check for system suitability (i.e., retention time, peak area, theoretical plates, and tailing factor).
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis by HPLC.
References
Application Notes and Protocols for the Spectroscopic Analysis of Nialamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key spectroscopic techniques used in the analysis and characterization of Nialamide. This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, previously used as an antidepressant.[1] Accurate and robust analytical methods are crucial for its identification, purity assessment, and quality control in research and pharmaceutical development.
The following sections detail the application of Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound. Each section includes an application note, a table of key spectral data, and a detailed experimental protocol.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides unequivocal confirmation of the compound's identity. Electron Ionization (EI) is often used in conjunction with Gas Chromatography (GC-MS) and produces a characteristic fragmentation pattern that serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) further aids in structural confirmation by fragmenting a selected parent ion and analyzing its daughter ions.
Data Presentation: Mass Spectrometry Data for this compound
The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectra of this compound.
| Spectroscopic Technique | Ion Mode | Key m/z Values (Relative Intensity %) | Source |
| GC-MS (EI) | Positive | 91.0 (99.99), 106.0 (82.20), 28.0 (69.90), 78.0 (47.30), 177.0 (26.70) | [2] |
| MS/MS | Positive | 150.06586 (100), 91.05406 (82.65), 138.06506 (74.30), 121.04008 (46.92) | [2] |
| MS/MS | Negative | 136.05209 (100), 148.05318 (5.83), 120.04942 (2.02) | [2] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.
-
For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC system. For GC-MS, ensure the solvent is appropriate for the GC injection port.
-
-
Instrumentation (Example: LC-ESI-MS/MS):
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
-
Data Acquisition:
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan Mode: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the molecular ion ([M+H]⁺ or [M-H]⁻). The theoretical molecular weight of this compound is 298.34 g/mol .[3]
-
MS/MS (Product Ion Scan): Select the molecular ion as the precursor ion.
-
Collision Energy: Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas. Optimize collision energy (e.g., 10-40 eV) to generate a stable and informative fragmentation pattern.
-
Data Analysis: Process the acquired spectra using the instrument's software to identify the parent and fragment ions. Compare the resulting spectrum with reference library data if available.
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for this compound analysis by tandem mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in solution.[4] The technique relies on the absorption of ultraviolet or visible light by the chromophoric groups within the molecule. This compound contains a substituted pyridine ring and a benzene ring, which are strong chromophores. The wavelength of maximum absorbance (λmax) is characteristic and can be used for identification, while the amount of absorbance is proportional to the concentration (Beer-Lambert Law), making it ideal for quantification and purity assays, often as a detector for High-Performance Liquid Chromatography (HPLC). The UV spectrum of this compound is expected to be dominated by its isonicotinic acid hydrazide moiety, similar to that of nicotinamide.[5]
Data Presentation: UV-Vis Absorption Data
| Analyte | Wavelength of Maximum Absorbance (λmax) | Solvent/Method | Source |
| Nicotinamide (related chromophore) | 210 nm, 260 nm | Acidic Mobile Phase | [5] |
| This compound (in HPLC) | 264 nm | Not specified | [2] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a UV-grade solvent such as methanol, ethanol, or acetonitrile.
-
From the stock solution, prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) using the same solvent to create a calibration curve.
-
Use the pure solvent as a blank reference.
-
-
Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
-
Data Acquisition:
-
Wavelength Scan: Record the UV spectrum of a mid-range concentration solution (e.g., 10 µg/mL) from 200 nm to 400 nm against the solvent blank to determine the λmax.
-
Calibration Curve: Set the spectrophotometer to the determined λmax (approx. 260-264 nm).
-
Measure the absorbance of each standard dilution, starting from the least concentrated.
-
Plot a graph of absorbance versus concentration. The relationship should be linear, and the regression equation can be used to determine the concentration of unknown samples.
-
-
Data Analysis:
-
Confirm the λmax from the spectral scan.
-
Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²) for the calibration curve. An R² value > 0.999 is desirable.
-
Measure the absorbance of the unknown sample and calculate its concentration using the regression equation.
-
Visualization: UV-Vis Spectroscopy Workflow
Caption: Workflow for quantitative analysis of this compound by UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
Application Note
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in the this compound molecule. When exposed to infrared radiation, molecular bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where absorption peaks correspond to these vibrational frequencies. For this compound, IR spectroscopy can confirm the presence of key functional groups such as the secondary amide (N-H stretch and C=O stretch, known as Amide I and II bands), aromatic rings (C=C and C-H stretches), and alkyl chains (C-H stretches).[6][7]
Data Presentation: Expected IR Absorption Bands for this compound
This table presents the expected characteristic IR absorption bands for this compound based on its chemical structure and data for related compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| Secondary Amide (N-H) | 3500 - 3300 | Stretch | Medium |
| Aromatic (C-H) | 3100 - 3000 | Stretch | Medium |
| Alkyl (C-H) | 2950 - 2850 | Stretch | Medium |
| Amide I (C=O) | 1690 - 1630 | Stretch | Strong |
| Aromatic (C=C) | 1600 - 1450 | Stretch | Medium |
| Amide II (N-H) | 1570 - 1470 | Bend | Medium-Strong |
Experimental Protocol: Fourier-Transform IR (FT-IR)
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Scan: Collect the spectrum of the this compound sample.
-
Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the resulting spectrum using the instrument's software (e.g., baseline correction, smoothing).
-
Label the significant peaks in the spectrum.
-
Assign the observed absorption bands to the corresponding functional groups by comparing their wavenumbers to standard IR correlation tables.
-
Visualization: FT-IR Analysis Workflow
Caption: Workflow for functional group analysis of this compound by FT-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H (proton) NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, allowing for a complete and definitive assignment of the molecular structure.
Data Presentation: NMR Data
Quantitative ¹H and ¹³C NMR chemical shift data for this compound were not found in the searched literature. Researchers would need to acquire this data experimentally following the protocol below. The data would be presented in a table listing the chemical shift (δ) in ppm, multiplicity (e.g., s, d, t, q, m), integration (for ¹H), and structural assignment for each unique proton and carbon nucleus.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for amides as it allows for the observation of exchangeable N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
-
Instrumentation:
-
Spectrometer: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher.
-
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: 90° pulse width, spectral width of ~12 ppm, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: 90° pulse width, spectral width of ~220 ppm, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in complete structural assignment.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H and ¹³C spectra using the residual solvent peak or the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons and carbons in the this compound structure.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation of this compound by NMR spectroscopy.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 51-12-7 | Benchchem [benchchem.com]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
Nialamide in Cell Culture: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nialamide is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1] By inhibiting both MAO-A and MAO-B, this compound effectively increases the synaptic availability of serotonin, norepinephrine, and dopamine. Beyond its well-known antidepressant properties, recent research has highlighted this compound's potential in other therapeutic areas, particularly for its anti-inflammatory effects. These effects are attributed to its ability to reduce reactive oxygen species (ROS) production and modulate key inflammatory signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, with a focus on its anti-inflammatory properties.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of MAO-A and MAO-B. This inhibition leads to an accumulation of biogenic amines in the central nervous system. In the context of inflammation, the reduction of MAO activity by this compound decreases the production of hydrogen peroxide, a byproduct of monoamine degradation and a significant contributor to cellular oxidative stress.[2] Furthermore, this compound has been shown to modulate inflammatory responses by influencing critical signaling pathways such as the Nuclear Factor-kappa B (NF-κ) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Key Applications in Cell Culture
-
Investigation of Anti-inflammatory Effects: this compound is a valuable tool for studying inflammation in various cell types, particularly macrophages. It can be used to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
-
Modulation of Signaling Pathways: Researchers can utilize this compound to investigate its impact on the NF-κB and MAPK (p38, JNK, ERK1/2) signaling cascades, which are central to the inflammatory process.
-
Neurotransmitter Metabolism Studies: this compound can be employed in neuronal cell cultures to study the effects of MAO inhibition on neurotransmitter levels and metabolism.
-
Drug Discovery and Development: As a well-characterized MAO inhibitor, this compound can serve as a reference compound in the screening and development of novel anti-inflammatory and psychoactive drugs.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and its derivatives in cell culture experiments.
Table 1: IC50 Values of Irradiated this compound and its Derivatives in Macrophage Cell Lines
| Compound | Cell Line | Parameter | IC50 (µM) | Reference |
| Nialaminosin (Irradiated this compound product) | RAW 264.7 | NO Production | 86.2 ± 1.1 | [3] |
| Nialaminosin (Irradiated this compound product) | RAW 264.7 | PGE2 Production | 80.7 ± 1.0 | [3] |
| Benzylpropanamide Derivative 3 | RAW 264.7 | NO Production | 63.5 - 194.4 | [3] |
| Benzylpropanamide Derivative 3 | RAW 264.7 | PGE2 Production | 55.4 - 176.4 | [3] |
Note: Data for pure this compound IC50 values in various cancer cell lines is limited in publicly available literature.
Table 2: Effective Concentrations of this compound for Anti-inflammatory Effects
| Cell Line | Parameter | Effective Concentration | Treatment Time | Reference |
| Rat Cerebellar Granule Cells | ROS Levels | 10 µM | Not Specified | |
| RAW 264.7 Macrophages | Inhibition of pro-inflammatory mediators | Pre-treatment for 1 hour | 24 hours (with LPS) | [1][3] |
| DH82 Macrophages | Inhibition of pro-inflammatory mediators | Pre-treatment for 1 hour | 24 hours (with LPS) | [1][3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxicity of this compound on macrophage cell lines.
Materials:
-
RAW 264.7 or DH82 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 or DH82 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines
This protocol details the procedure for quantifying the inhibitory effect of this compound on the production of NO and cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 or DH82 macrophage cells
-
Complete DMEM
-
This compound stock solution
-
Lipopolysaccharide (LPS) stock solution
-
Griess Reagent System
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[1][3]
-
LPS Stimulation: Add LPS to the wells to a final concentration of 0.1 µg/mL for RAW 264.7 cells or 2 µg/mL for DH82 cells.[1][3]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
NO Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (from the Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-1β, and IL-6 to determine the cytokine concentrations in the collected supernatants.
-
Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol provides a method to analyze the effect of this compound on the phosphorylation of MAPK proteins (p38, JNK, ERK) and the activation of the NF-κB pathway in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound stock solution
-
LPS stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-IκBα, anti-IκBα, anti-p65, and anti-β-actin or anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (0.1 µg/mL) for 30-60 minutes (for MAPK phosphorylation) or 15-30 minutes (for IκBα phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-p38) and a loading control (e.g., β-actin).
Conclusion
This compound serves as a multifaceted research tool in cell culture experiments, extending beyond its classical role as a monoamine oxidase inhibitor. Its demonstrated anti-inflammatory properties, mediated through the modulation of the NF-κB and MAPK signaling pathways, make it a valuable compound for investigating inflammatory processes and for the initial stages of drug discovery for inflammatory diseases. The protocols provided herein offer a starting point for researchers to explore the cellular effects of this compound in a controlled in vitro setting.
References
Application Notes and Protocols for Dissolving Nialamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Nialamide for various experimental applications, ensuring solution stability and suitability for both in vitro and in vivo studies.
Product Information
-
Product Name: this compound
-
Molecular Formula: C₁₆H₁₈N₄O₂
-
Molecular Weight: 298.34 g/mol
-
CAS Number: 51-12-7[1]
-
Mechanism of Action: this compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[2] By inhibiting MAO, this compound increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It also plays a role in regulating reactive oxygen species (ROS) production.[3]
Solubility Data
This compound exhibits varying solubility depending on the solvent. For experimental purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL (100.56 mM) | Sonication is recommended to aid dissolution.[4] |
| Water | Insoluble | Data not readily available, but generally considered poorly soluble. |
| Ethanol | Data Not Available | - |
| PBS (Phosphate-Buffered Saline) | Data Not Available | Precipitation may occur when diluting a DMSO stock solution in PBS.[5] |
Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[2]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments (e.g., Cell Culture)
Objective: To prepare a sterile, concentrated stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Syringe filter (0.22 µm), if sterility is a major concern, though not always necessary for 100% DMSO stocks.[6]
Protocol:
-
Under a sterile biosafety cabinet, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.[2][4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2][3]
Note on Vehicle Controls: When treating cells with this compound, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects.[7]
Preparation of Working Solutions for In Vivo Experiments
Objective: To prepare a clear, injectable solution of this compound for administration to laboratory animals. It is recommended to prepare these solutions fresh on the day of use.[3]
Important Consideration: Direct dilution of a DMSO stock solution into aqueous buffers like saline can cause precipitation.[5] Therefore, co-solvents are often required.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[3]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration.
-
The final solvent composition should be approximately:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL.[3]
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the SBE-β-CD in saline solution to the tube.
-
Mix thoroughly until a clear solution is obtained.
-
The final solvent composition should be approximately:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for routes of administration where an oil-based vehicle is appropriate and yields a clear solution with a solubility of ≥ 2.5 mg/mL.[3]
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the corn oil to the tube.
-
Mix thoroughly until a clear solution is formed.
-
The final solvent composition should be approximately:
-
10% DMSO
-
90% Corn Oil
-
Storage and Stability
-
Powder: Store at -20°C for up to 3 years.[4]
-
Stock Solutions (in DMSO):
-
Working Solutions for In Vivo Use: It is highly recommended to prepare these fresh on the day of the experiment to ensure stability and prevent precipitation.[3]
General Handling Recommendations:
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
If precipitation is observed in a solution, gentle warming and sonication may help to redissolve the compound.[3]
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound's mechanism of action via MAO inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Nialamide Experiments: Technical Support Center
Welcome to the technical support center for Nialamide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1][2][3] Its principal mechanism of action is to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to their increased concentration in the brain.[1]
Q2: What are the common research applications of this compound?
Historically used as an antidepressant, this compound is now primarily used in research settings.[4][5] Current research applications include the study of depression, inflammatory diseases, neurodegenerative diseases, and hypertension.[6][7]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years[8] |
| In solvent at -80°C | 1 year[8] |
| In solvent at -20°C | 1 month[2] |
| Stock solution at -80°C | 2 years[6] |
| Stock solution at -20°C | 1 year[6] |
It is recommended to prepare and use fresh solutions for in vivo experiments on the same day.[6]
Q4: I am having trouble dissolving this compound. What should I do?
This compound has low solubility in water but is more soluble in slightly acidic solutions and DMSO.[5][8] If you encounter solubility issues, consider the following:
-
Solvent Choice: DMSO is a common solvent, with a solubility of at least 30 mg/mL.[2][8]
-
Assisted Dissolution: Gentle heating (to 37°C) and sonication can aid in dissolution.[2][6]
-
Co-solvents for in vivo use: For animal studies, a multi-component solvent system is often necessary. A common protocol involves a stepwise addition of solvents.[6]
Troubleshooting Guide
Problem 1: Inconsistent or No Observable Effect in Cellular Assays
If you are not observing the expected biological effects of this compound in your cell-based experiments, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent Cellular Assay Results
Caption: A stepwise guide to troubleshooting inconsistent results in cellular assays.
Problem 2: Unexpected Toxicity or Cell Death in Culture
This compound was withdrawn from the market due to adverse effects, including hepatotoxicity.[4] If you observe unexpected cell death, it could be due to the inherent toxicity of the compound at the concentration used.
Potential Causes and Solutions for Unexpected Cell Toxicity
| Potential Cause | Recommended Solution |
| High Concentration | Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a vehicle-only control. |
| Contamination | Check for microbial contamination in your cell culture and reagents. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. Consider using a different cell line if appropriate for your research question. |
Problem 3: Adverse Effects or Lack of Efficacy in Animal Models
In vivo experiments can be complex, and a lack of effect or adverse events can arise from multiple factors.
Signaling Pathway of this compound's Primary Action
Caption: this compound inhibits MAO-A and MAO-B, leading to increased monoamine levels.
Troubleshooting In Vivo Experiments
-
Pharmacokinetics: Consider the route of administration and bioavailability. This compound's efficacy can be influenced by how it is administered (e.g., intraperitoneal injection, oral gavage).[8]
-
Drug Interactions: this compound has numerous potential drug interactions that can lead to adverse effects like serotonin syndrome or hypertensive crisis.[9][10] Be cautious when co-administering other compounds. A well-known interaction is with tyramine-rich foods, which can cause a hypertensive crisis.[11]
-
Dosage: The dosage required can vary significantly between animal models. For example, dosages in mice have been reported at 100-200 mg/kg, while in cats, dosages of 1-10 mg/kg have been used.[6][7] It is crucial to perform a dose-finding study.
-
Metabolism: The metabolic rate of this compound can differ between species, affecting its half-life and duration of action.
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay
This protocol is adapted from a study on the anti-inflammatory properties of this compound and its derivatives in macrophage cell lines.[4]
-
Cell Seeding: Seed RAW 264.7 or DH82 macrophage cells in 24-well plates at a density of 1x10^5 cells/well and culture for 24 hours.[4]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) for 24 hours (0.1 µg/ml for RAW 264.7; 2 µg/ml for DH82).[4]
-
NO Measurement: Assess nitric oxide production in the culture medium using the Griess reagent method.[4]
-
PGE2 Measurement: Measure PGE2 levels in the cell supernatant using an ELISA kit.[4]
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.[4]
-
Cell Seeding: Seed macrophage cells in 24-well plates at a density of 1x10^5 cells/well and culture for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.[4]
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 3: In Vivo Hypermotility Study in Mice
This protocol is based on a study investigating the interaction of this compound with other psychoactive compounds.[12]
-
Animal Model: Use female NMRI mice.
-
Pre-treatment (Optional): Administer inhibitors of monoamine uptake or other compounds orally 1 hour before this compound.[12]
-
This compound Administration: Administer this compound subcutaneously at a dose of 100-200 mg/kg.[12]
-
Behavioral Assessment: Measure motor activity using an appropriate apparatus.
-
Data Analysis: Compare the motility of the this compound-treated group to control and pre-treated groups.
References
- 1. This compound | 51-12-7 | Benchchem [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound [medbox.iiab.me]
- 4. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 51-12-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Interactions of non-selective monoamine oxidase inhibitors, tranylcypromine and this compound, with inhibitors of 5-hydroxytryptamine, dopamine or noradrenaline re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Drug interaction: lethal interaction between this compound and blue-veined cheese] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nialamide In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro assays involving Nialamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1] By inhibiting both MAO-A and MAO-B isoforms, this compound increases the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine. Beyond its well-known role in neuroscience, this compound also exhibits anti-inflammatory properties by modulating pathways involved in the production of inflammatory mediators.
Q2: Which in vitro assays are commonly used to assess the activity of this compound?
The most common in vitro assays for this compound focus on its primary function as a monoamine oxidase inhibitor and its secondary anti-inflammatory effects. These include:
-
Monoamine Oxidase (MAO) Inhibition Assays: Fluorometric or colorimetric assays, such as the MAO-Glo™ assay, are widely used to measure the inhibition of MAO-A and MAO-B activity.[2][3] These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[3][4][5][6]
-
Anti-Inflammatory Assays: Assays measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE₂) production in macrophage cell lines like RAW 264.7 and DH82 are used to evaluate this compound's anti-inflammatory effects.[7][8][9]
-
Cell Viability Assays: Assays such as the MTT or CellTiter-Glo® assays are essential to determine the cytotoxic effects of this compound on the cell lines used in the experiments.
Q3: How should I prepare this compound for in vitro experiments?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[10] For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Monoamine Oxidase (MAO) Inhibition Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | - Inactive enzyme or substrate- Incorrect assay buffer temperature- Low this compound concentration- Pipetting errors | - Ensure MAO enzyme and substrate are stored correctly and have not expired.- Use fresh reagents.- Warm the assay buffer to room temperature before use.[11]- Verify the concentration of the this compound stock solution.- Prepare a master mix for reagents to minimize pipetting variability. |
| High Background Signal | - Contaminated reagents- Autofluorescence of this compound or other compounds- High enzyme concentration | - Use fresh, high-purity reagents.- Run a blank control with all components except the enzyme to check for background fluorescence.- Optimize the enzyme concentration to ensure the signal is within the linear range of the assay. |
| High Variability Between Replicates | - Inconsistent pipetting- Edge effects in the microplate- Cell clumping or uneven plating | - Use calibrated pipettes and consider using a multichannel pipette for reagent addition.- Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Ensure a single-cell suspension before plating and check for even cell distribution. |
Anti-Inflammatory Assays (NO and PGE₂ Measurement)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Inhibition of NO or PGE₂ Production | - Inactive this compound- Insufficient incubation time- Low concentration of this compound | - Confirm the integrity of the this compound stock solution.- Optimize the pre-incubation time of cells with this compound before stimulation (e.g., with LPS).- Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| High Cell Death | - this compound cytotoxicity- High concentration of LPS or other stimulants | - Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range of this compound.- Optimize the concentration of the stimulating agent to induce a robust inflammatory response without causing significant cell death. |
| Inconsistent Results | - Variation in cell passage number- Inconsistent stimulation | - Use cells within a consistent and low passage number range.- Ensure the stimulating agent (e.g., LPS) is from the same lot and is prepared fresh for each experiment. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and its derivatives.
Table 1: this compound and its Derivatives - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells [7]
| Compound | IC₅₀ (µM) |
| This compound | >200 µg/ml |
| Nialaminosin | 86.2 ± 1.1 |
| 3-amino-N-benzylpropanamide | 194.4 ± 1.5 |
| 3-methoxy-N-benzylpropanamide | 125.6 ± 1.3 |
| 3-hydroxy-N-benzylpropanamide (HBPA) | 63.5 ± 0.9 |
| N-benzylpropanamide | 110.2 ± 1.2 |
Table 2: this compound and its Derivatives - Inhibition of Prostaglandin E₂ (PGE₂) Production in RAW 264.7 Cells [7]
| Compound | IC₅₀ (µM) |
| This compound | >200 µg/ml |
| Nialaminosin | 80.7 ± 1.0 |
| 3-amino-N-benzylpropanamide | 176.4 ± 1.4 |
| 3-methoxy-N-benzylpropanamide | 118.3 ± 1.2 |
| 3-hydroxy-N-benzylpropanamide (HBPA) | 55.4 ± 0.8 |
| N-benzylpropanamide | 98.5 ± 1.1 |
Note: Specific IC₅₀ values for direct inhibition of MAO-A and MAO-B by this compound were not available in the reviewed literature. Researchers should perform dose-response experiments to determine these values in their specific assay systems.
Experimental Protocols
Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from commercially available MAO assay kits and can be used to determine the inhibitory effect of this compound on MAO-A and MAO-B.[2][3][6]
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., p-tyramine)
-
This compound
-
MAO-A specific inhibitor (e.g., Clorgyline) for control
-
MAO-B specific inhibitor (e.g., Pargyline) for control
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)[4]
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in Assay Buffer. Ensure the final DMSO concentration is ≤0.5%.
-
Prepare working solutions of MAO enzyme, substrate, HRP, and the fluorescent probe in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the this compound working solution or control inhibitor to the appropriate wells.
-
Add 20 µL of the MAO enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 20 µL of the MAO substrate solution.
-
Immediately add 20 µL of a mixture containing HRP and the fluorescent probe.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the this compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol describes the measurement of NO production in RAW 264.7 or DH82 macrophage cell lines using the Griess reagent.
Materials:
-
RAW 264.7 or DH82 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 or DH82 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (0.1 µg/mL for RAW 264.7, 2 µg/mL for DH82) for an additional 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percent inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: Experimental workflow for in vitro this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Nialamide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Nialamide.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by low solubility in water. At a neutral pH of 7.4, its solubility is reported to be approximately 33.6 µg/mL.[1] Another source indicates a water solubility of 0.0873 mg/mL.[2] It is important to note that this compound is freely soluble in acidic solutions.[1]
Q2: In which organic solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO), with reported values of ≥ 100 mg/mL and 30 mg/mL.[3][4] It is also soluble in methanol at a concentration of 10 mg/mL, resulting in a clear, colorless to faintly yellow solution.[5]
Q3: My this compound, dissolved in DMSO, is precipitating when added to my aqueous cell culture medium. What can I do?
This is a common issue known as "antisolvent precipitation." It occurs because this compound is poorly soluble in the aqueous medium, and the DMSO concentration is not high enough to keep it in solution upon dilution. To troubleshoot this, you can:
-
Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of this compound in the aqueous medium may prevent precipitation.
-
Increase the DMSO concentration in the final solution: While effective, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Use a co-solvent system: Incorporating a co-solvent like Polyethylene Glycol (PEG) can help maintain this compound solubility.
Q4: How should I store this compound solutions?
For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in Aqueous Buffer
-
Initial Troubleshooting Steps:
-
Verify the pH of your buffer: this compound's solubility significantly increases in acidic conditions.[1] Ensure your buffer's pH is in the acidic range if your experimental protocol allows.
-
Gentle Heating: Warming the solution to 37°C may aid dissolution.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation and break down any powder aggregates.
-
-
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for dissolving this compound powder.
Issue 2: Precipitation Observed After Diluting a this compound-DMSO Stock Solution
-
Visual Identification of the Problem: Precipitation can appear as a fine, crystalline solid, cloudiness, or an oily film in the solution.
-
Troubleshooting Strategy:
-
Optimize the Dilution Process: Instead of adding the this compound-DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of the aqueous buffer to the DMSO stock, mix well, and then add this mixture to the remaining buffer.
-
Employ a Co-solvent Formulation: For in vivo or other applications requiring higher concentrations in a near-aqueous environment, a co-solvent system is highly recommended. A common formulation involves a combination of DMSO, PEG300, and a surfactant like Tween-80.[4]
-
Consider Cyclodextrin Encapsulation: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, enhancing their aqueous solubility.
-
-
Workflow for Preparing a Co-solvent Formulation:
Caption: Co-solvent formulation workflow for this compound.
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water (pH 7.4) | 33.6 µg/mL | [1] |
| Water | 0.0873 mg/mL | [2] |
| DMSO | ≥ 100 mg/mL | [4] |
| DMSO | 30 mg/mL | [3] |
| Methanol | 10 mg/mL | [5] |
| Acidic Solutions | Freely Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound-DMSO Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Formulation with Co-solvents for In Vivo Studies
This protocol is adapted from a method for preparing a clear solution of ≥ 2.5 mg/mL this compound.[4]
Materials:
-
This compound-DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound-DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well. The final concentration of this compound will be 2.5 mg/mL.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (General Protocol)
Materials:
-
This compound powder
-
β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure (Freeze-Drying Method):
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously for 24-48 hours at a constant temperature.
-
Filter the solution to remove the undissolved this compound.
-
Freeze the resulting clear solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
The powder can be reconstituted in an aqueous buffer for your experiments.
Protocol 4: Verifying this compound Concentration using UV-Vis Spectrophotometry
Principle: The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer and comparing it to a standard curve. This compound, a monoamine oxidase inhibitor, has a chromophore that absorbs UV light. For related compounds like niacinamide, the maximum absorbance (λmax) is often around 262 nm.[6][7] The exact λmax for this compound should be determined experimentally.
Materials:
-
This compound standard of known purity
-
The same solvent used to dissolve the experimental this compound sample (e.g., DMSO, acidic buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the λmax of this compound:
-
Prepare a dilute solution of the this compound standard in the chosen solvent.
-
Scan the absorbance of the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Measure the Absorbance of the Experimental Sample:
-
Dilute your experimental this compound solution with the same solvent to ensure the absorbance falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted experimental sample at the λmax.
-
-
Calculate the Concentration:
-
Use the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in your diluted experimental sample.
-
Remember to account for the dilution factor to determine the concentration of the original, undiluted sample.
-
-
Signaling Pathway for UV-Vis Quantification:
Caption: Logical relationship for this compound quantification.
References
- 1. This compound | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 95 51-12-7 [b2b.sigmaaldrich.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Nialamide Hepatotoxicity Research
Welcome to the technical support center for researchers investigating Nialamide-induced hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hepatotoxicity a concern?
This compound is a non-selective, irreversible monoamine oxidase (MAO) inhibitor that was previously used as an antidepressant. It belongs to the hydrazine class of MAOIs. Due to its significant risk of causing drug-induced liver injury (DILI), it has been withdrawn from the market. The U.S. Food and Drug Administration (FDA) classifies this compound as a "vMost-DILI-concern" drug, signifying a very high potential for hepatotoxicity.[1][2] Understanding the mechanisms behind its toxicity is crucial for developing safer pharmaceuticals.
Q2: What are the general mechanisms implicated in this compound-induced liver injury?
The hepatotoxicity of this compound is believed to stem from its metabolic activation into reactive intermediates.[3] As a hydrazine-containing compound, its metabolism, likely mediated by cytochrome P450 (CYP) enzymes, can generate electrophilic species.[4][5] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death through apoptosis or necrosis.[3][4][6]
Troubleshooting Guides
In Vitro Experiments
Problem: High variability or unexpected results in HepG2 cell viability assays (e.g., MTT, LDH).
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure a consistent cell seeding density across all wells. HepG2 cells should be in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination, which can affect cellular metabolism and response to toxins.
-
-
Possible Cause 2: Issues with this compound solution preparation.
-
Solution: this compound can be challenging to dissolve. Use a suitable solvent like DMSO and ensure it is fully dissolved before diluting in culture medium. Prepare fresh solutions for each experiment to avoid degradation. Include a vehicle control (medium with the same concentration of DMSO) to account for any solvent-induced toxicity.
-
-
Possible Cause 3: Incorrect incubation time or concentration range.
-
Solution: Perform a pilot experiment with a broad range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing a dose-dependent cytotoxic effect. Based on general cytotoxicity screening of complex mixtures in HepG2 cells, a 48-hour exposure is a common time point.[7][8]
-
Problem: Difficulty in detecting reactive metabolites of this compound.
-
Possible Cause 1: Insufficient metabolic activation in HepG2 cells.
-
Solution: HepG2 cells have lower expression of some CYP enzymes compared to primary hepatocytes.[3] Consider using liver microsomes or S9 fractions which have higher metabolic activity. Alternatively, co-culture HepG2 cells with a cell line expressing specific CYP enzymes or use 3D liver models which can exhibit more in vivo-like metabolic capabilities.
-
-
Possible Cause 2: Reactive metabolites are short-lived and difficult to trap.
-
Solution: Employ trapping agents like glutathione (GSH) in your incubation mixture. The reactive metabolites will form stable adducts with GSH, which can then be detected by mass spectrometry.[3]
-
In Vivo Experiments (Rodent Models)
Problem: No significant elevation in serum ALT and AST levels in rats treated with this compound.
-
Possible Cause 1: Inadequate dosage or duration of treatment.
-
Solution: The dose required to induce hepatotoxicity can vary. Based on studies with other hepatotoxic drugs like pyrazinamide in rats, doses may need to be significantly higher than the human therapeutic dose and administered for several weeks to observe significant liver enzyme elevation.[9][10] Conduct a dose-ranging study to identify an effective dose of this compound. For example, studies with acetaminophen in rats have used doses ranging from 70 to 300 mg/kg to induce varying degrees of liver damage.[11]
-
-
Possible Cause 2: Timing of blood collection.
-
Solution: The peak of liver enzyme elevation can be transient. Collect blood samples at multiple time points after the final dose (e.g., 6, 12, 24, 48 hours) to capture the maximum response.
-
-
Possible Cause 3: Animal strain variability.
-
Solution: Different rat strains can have varying susceptibility to drug-induced liver injury due to differences in metabolic enzyme expression. Ensure you are using a strain that has been previously reported to be sensitive to hepatotoxins.
-
Problem: Histopathological findings do not correlate with biochemical markers.
-
Possible Cause 1: Mild or localized liver injury.
-
Solution: Mild hepatotoxicity may not always result in dramatic increases in ALT and AST. In such cases, histopathology can be a more sensitive indicator of subtle changes like sinusoidal congestion or inflammatory cell infiltration.[9][10] Ensure a thorough histopathological examination of multiple liver lobes is performed by an experienced pathologist.
-
-
Possible Cause 2: The mechanism of toxicity may not primarily cause necrosis.
-
Solution: this compound-induced cell death could be primarily apoptotic, which may not always lead to a massive release of liver enzymes.[6][12] In addition to standard H&E staining, consider using specific stains for apoptosis (e.g., TUNEL assay) to get a more complete picture of the mode of cell death.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity Data for Hepatotoxic Compounds in HepG2 Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 (µM) |
| Goniothalamin | HepG2 | MTT | 72 | 4.6 ± 0.23 |
| Goniothalamin | HepG2 | LDH | 72 | 5.20 ± 0.01 |
| Doxorubicin | HepG2 | MTT | 24 | > 0.29 |
| Cadmium | HepG2 | Cytotoxicity | 48 | 5.56 |
| Lead | HepG2 | Cytotoxicity | 48 | 917.1 |
Data for this compound is not available in the reviewed literature. The provided data for other compounds can serve as a reference for experimental design.[13]
Table 2: In Vivo Hepatotoxicity Data in Rats (Biochemical Markers)
| Compound | Dose | Duration | ALT (U/L) - Treated | AST (U/L) - Treated |
| Acetaminophen | 150 mg/kg | 3 hours | Significantly Increased | Significantly Increased |
| Acetaminophen | 300 mg/kg | 3 hours | Significantly Increased | Significantly Increased |
| Pyrazinamide | 1.0 g/kg | 28 days | Significantly Increased | Significantly Increased |
| Pyrazinamide | 2.0 g/kg | 28 days | Significantly Increased | Significantly Increased |
Specific dose-response data for this compound's effect on ALT and AST levels in rats is not available in the reviewed literature. The data for acetaminophen and pyrazinamide are provided as examples of expected outcomes in rodent models of hepatotoxicity.[9][10][11]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to attach for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO at the highest concentration used for this compound dilutions) and a positive control (a known hepatotoxin).
-
Assessment of Cytotoxicity:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Protocol 2: In Vivo Hepatotoxicity Assessment in Rats
-
Animal Model: Use male Wistar rats (or another appropriate strain) with a specified weight range. Acclimatize the animals for at least one week before the experiment.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., saline or corn oil). Administer this compound orally or via intraperitoneal injection daily for a predetermined period (e.g., 28 days).[9][10] Include a control group that receives only the vehicle.
-
Monitoring: Monitor the animals daily for any clinical signs of toxicity.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method. Euthanize the animals and collect the liver for histopathological analysis.
-
Biochemical Analysis: Centrifuge the blood samples to obtain serum. Measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard enzymatic assay kits.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Data Analysis: Compare the serum ALT and AST levels between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). Correlate the biochemical findings with the histopathological observations.
Visualizations
Caption: Proposed pathway of this compound-induced hepatotoxicity.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Signaling pathways leading to hepatocyte cell death.
References
- 1. Drug Induced Liver Injury Rank (DILIrank 2.0) Dataset | FDA [fda.gov]
- 2. Drug-Induced Liver Injury Severity and Toxicity (DILIst) Dataset | FDA [fda.gov]
- 3. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cytochromes P450 and formation of reactive metabolites. Role in hepatotoxicity of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uv.es [uv.es]
- 6. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. ibbj.org [ibbj.org]
- 12. Apoptosis and necrosis in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Nialamide Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Nialamide in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2][3][4] It covalently binds to and inactivates both MAO-A and MAO-B isoforms. This inhibition leads to a sustained increase in the levels of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NA), and dopamine in the brain and other tissues.[2][3] The restoration of enzyme activity requires the synthesis of new enzyme molecules.[2]
Q2: What are the common experimental applications of this compound?
This compound is utilized in research for a variety of conditions, including:
-
Experimental thrombosis[2]
Q3: How should this compound be stored for optimal stability?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure reliable results.[1]
Q4: What are the key safety considerations when working with this compound?
A primary concern with this compound, as with other MAOIs, is the risk of a hypertensive crisis when co-administered with tyramine-containing foods.[5][7] Additionally, this compound can interact with various drugs, potentially leading to adverse effects.[2][8] For instance, it can potentiate the effects of central nervous system (CNS) depressants.[2] Researchers should be aware of potential hepatotoxicity associated with hydrazine-containing MAOIs.[9]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | This compound has low solubility in water.[5] Ensure proper solubilization using recommended solvents. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] |
| Incorrect Dosage or Administration Route | Dosages can vary significantly depending on the animal model and the intended effect. Refer to established literature for appropriate dosing regimens. For example, 100 mg/kg (s.c.) has been used to induce hypermotility in mice, while 200 mg/kg (i.p.) has been shown to increase motor activity and brain monoamine levels.[1][3] The route of administration (e.g., intraperitoneal, oral gavage) can also impact bioavailability and efficacy.[6] |
| Drug Degradation | Prepare working solutions fresh for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.[4] |
| Interaction with Other Compounds | Be aware of potential drug-drug interactions. This compound can potentiate the effects of other psychoactive drugs, such as serotonin uptake inhibitors.[10] Conversely, some compounds may interfere with its action. |
| Animal Strain and Species Differences | Metabolic rates and drug responses can vary between different animal strains and species. Ensure the chosen model is appropriate and consider potential inter-species differences in drug metabolism. |
Problem 2: Unexpected behavioral or physiological side effects in animal models.
| Possible Cause | Troubleshooting Step |
| High Dosage | Excessive doses can lead to side effects such as agitation, insomnia, dizziness, and dry mouth.[7] Carefully review the literature to establish a safe and effective dose range for your specific experimental paradigm. |
| Interaction with Diet | Although less of a concern in controlled laboratory settings, ensure that animal feed does not contain high levels of tyramine, which could trigger a hypertensive crisis.[5] |
| Off-Target Effects | Beyond MAO inhibition, this compound has been shown to regulate reactive oxygen species (ROS) production and exhibit anti-inflammatory properties.[1][2] Consider these additional mechanisms when interpreting unexpected results. |
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Models
| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Hypermotility | Mouse (NMRI) | 100 mg/kg | Subcutaneous (s.c.) | Enhanced hypermotility | [1][3] |
| Motor Activity & Neurotransmitter Levels | Mouse | 200 mg/kg | Intraperitoneal (i.p.) | Increased motor activity, rectal temperature, and brain 5-HT, NA, and dopamine levels | [1][3] |
| Anticonvulsant Effect Enhancement | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Enhanced the anticonvulsant effect of Diphenylhydantoin | [1][3] |
| Avoidance Reaction | Rat | 125 mg/kg | Oral (gavage) | Increased errors during elaboration of avoidance reaction | [11] |
| Pressor Effect Potentiation | Cat (pithed) | 1-10 mg/kg | Intravenous (i.v.) | Potentiated Noradrenaline's pressor effect | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal or subcutaneous injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For example, to prepare 1 mL of working solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex one final time.
-
If any precipitation or phase separation is observed, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[1][4]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 51-12-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | 51-12-7 [chemicalbook.com]
- 6. This compound | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of this compound administration on avoidance reactions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Nialamide storage and handling best practices
Welcome to the technical support center for Nialamide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shipping, it is typically transported with blue ice or at ambient temperature, which will not affect the product's quality.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at a concentration of up to 30 mg/mL (100.56 mM).[1] Sonication may be used to aid dissolution.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data under laboratory conditions is not extensively detailed in the provided results, general best practices for handling chemical compounds involve protection from light. It is advisable to store this compound powder and solutions in light-protecting containers.
Q5: What are the known degradation products of this compound?
A5: Under specific conditions such as γ-irradiation in a methanolic solution, this compound can degrade into several products through deamination, methoxylation, and hydroxylation. Some identified degradation products include nialaminosin, 3-amino-N-benzylpropanamide, 3-methoxy-N-benzylpropanamide, HBPA, N-benzylpropanamide, and isonicotinamide.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[5]
Troubleshooting Guides
Problem: My this compound solution has precipitated after preparation or storage.
-
Possible Cause 1: The concentration of this compound exceeds its solubility in the chosen solvent system.
-
Solution: Ensure that the concentration of your working solution does not exceed the recommended solubility. For in vivo formulations, a common protocol uses a combination of DMSO, PEG300, Tween-80, and saline to achieve a clear solution at concentrations of ≥ 2.5 mg/mL.[3]
-
-
Possible Cause 2: The solution was not properly mixed or the compound did not fully dissolve initially.
-
Solution: Gentle heating (e.g., to 37°C) and/or sonication can be used to aid the dissolution of this compound.[3] Ensure the solution is clear before storage or use.
-
-
Possible Cause 3: The prepared solution is a suspension and not a true solution.
-
Solution: If you have prepared a suspension, it should be used immediately after preparation.[2] For long-term experiments requiring stable solutions, ensure your preparation method results in a clear, fully dissolved solution.
-
Problem: I am concerned about the stability of my this compound working solution for an in-vivo experiment.
-
Best Practice: For in vivo experiments, it is always recommended to prepare the working solution fresh on the day of use to ensure its stability and efficacy.[2] If a clear solution is prepared, it can be stored at 4°C for up to a week, but prolonged storage may lead to a loss of efficacy.[2]
Data Presentation
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] | |
| Clear Working Solution | 4°C | Up to 1 week (freshly prepared is recommended) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 298.34 g/mol . To prepare a 10 mM solution, dissolve 2.9834 mg of this compound in 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Sonication can be used to facilitate dissolution if necessary.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration
This protocol is an example and may need to be optimized for your specific experimental needs. This method yields a clear solution of ≥ 2.5 mg/mL.[3]
-
Materials: this compound stock solution (in DMSO), PEG300, Tween-80, Saline (sterile).
-
Solvent Ratios: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
-
Procedure (for 1 mL of working solution):
-
Start with the appropriate volume of your this compound DMSO stock solution. For example, to make a 2.5 mg/mL working solution from a 25 mg/mL stock, you would use 100 µL of the stock.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[2]
-
Mandatory Visualizations
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: this compound inhibits MAO, increasing monoamine levels in the synaptic cleft.
References
- 1. This compound | 51-12-7 | Benchchem [benchchem.com]
- 2. This compound | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Nialamide Dosage and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nialamide. The information is designed to help optimize experimental design and address common challenges encountered when using this non-selective and irreversible monoamine oxidase (MAO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[1] It inhibits both MAO-A and MAO-B, enzymes that are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain.[2] Additionally, this compound has been shown to regulate the production of reactive oxygen species (ROS).[3]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in research related to depression.[4] It is also investigated for its potential therapeutic effects in inflammatory diseases, neurodegenerative disorders, and hypertension.[3]
Q3: What is a typical starting concentration for in vitro experiments?
A3: A common starting concentration for in vitro experiments is 10 μM. For instance, this compound at 10 μM has been shown to decrease ROS levels in rat cerebellar granule cells.[3] However, the optimal concentration will depend on the specific cell type and experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: What are some reported in vivo dosages for this compound?
A4: In vivo dosages of this compound can vary significantly depending on the animal model and the intended effect. Reported subcutaneous (s.c.) doses in mice range from 100 mg/kg to 200 mg/kg for studies on hypermotility.[5] Intravenous (i.v.) doses in cats have been reported in the range of 1-10 mg/kg for potentiating the pressor effect of noradrenaline.[3]
Q5: What are the known LD50 values for this compound?
A5: The oral LD50 for this compound in mice is 590 mg/kg.[6] The intravenous (IV) LD50 in mice is 120 mg/kg.[6]
Troubleshooting Guides
Problem 1: this compound Precipitates in Cell Culture Medium
Cause: this compound has limited solubility in aqueous solutions. When a concentrated stock solution in a solvent like DMSO is diluted into an aqueous cell culture medium, the this compound can precipitate out.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to cells.[7]
-
Step-wise Dilution: Instead of adding the this compound-DMSO stock directly to the full volume of medium, try a step-wise dilution. First, dilute the stock in a small volume of serum-containing medium, vortex thoroughly, and then add this intermediate dilution to the final volume of medium.
-
Pre-warm Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.
-
Use of Pluronic F-68: For particularly challenging solubility issues, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the medium can help to maintain the solubility of hydrophobic compounds.
Problem 2: Unexpected Cell Death or Toxicity in In Vitro Assays
Cause: While this compound's cytotoxic concentration (CC50) is not widely reported for many cell lines, high concentrations or prolonged exposure can lead to cytotoxicity. Additionally, the solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.
Solutions:
-
Determine the CC50: It is crucial to perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This will establish a safe working concentration range for your experiments.
-
Solvent Control: Always include a vehicle control group in your experiments that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help to distinguish between the toxicity of this compound and the toxicity of the solvent.
-
Reduce Incubation Time: If toxicity is observed, consider reducing the incubation time of the cells with this compound.
-
Monitor Cell Health: Regularly monitor the morphology and confluence of your cells to detect early signs of toxicity.
Problem 3: Inconsistent or Noisy Data in MAO Activity Assays
Cause: Inconsistent results in MAO activity assays can arise from several factors, including improper preparation of reagents, enzyme instability, or substrate/inhibitor degradation.
Solutions:
-
Follow Protocol Precisely: Adhere strictly to the protocol of your chosen MAO activity assay, such as the MAO-Glo™ Assay. Pay close attention to incubation times, temperatures, and reagent concentrations.
-
Freshly Prepare Reagents: Prepare all reagents, especially the MAO substrate and enzyme solutions, fresh for each experiment to ensure their stability and activity.
-
Optimize Enzyme Concentration: The concentration of the MAO enzyme should be optimized to ensure that the reaction proceeds within the linear range of the assay.
-
Include Proper Controls: Include positive controls (known MAO inhibitors) and negative controls (no inhibitor) to validate the assay performance.
Quantitative Data Summary
| Parameter | Value | Species | Route | Reference |
| Oral LD50 | 590 mg/kg | Mouse | Oral | [6] |
| Intravenous LD50 | 120 mg/kg | Mouse | IV | [6] |
| In Vivo Dosage (hypermotility) | 100-200 mg/kg | Mouse | SC | [5] |
| In Vivo Dosage (pressor effect) | 1-10 mg/kg | Cat | IV | [3] |
| In Vitro Concentration (ROS inhibition) | 10 µM | Rat (cerebellar granule cells) | N/A | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MAO-Glo™ Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B using the Promega MAO-Glo™ Assay.
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
DMSO (cell culture grade)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.
-
Prepare MAO Enzyme Solution: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in the appropriate reaction buffer provided in the kit.
-
Assay Plate Setup:
-
Add 12.5 µL of the diluted MAO enzyme solution to each well of the 96-well plate.
-
Add 12.5 µL of the this compound dilutions or DMSO (for the no-inhibitor control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate MAO Reaction: Add 25 µL of the MAO-Glo™ substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Detect Luminescence: Add 50 µL of the Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the luminescence of the no-inhibitor control to 100%.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a monoamine oxidase inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Efficacy of this compound in states of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
Validation & Comparative
A Comparative Analysis of Nialamide and Iproniazid for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, offering an objective comparison of the monoamine oxidase inhibitors Nialamide and Iproniazid. This guide synthesizes available data on their performance, supported by experimental insights.
This compound and Iproniazid, both belonging to the hydrazine class of compounds, are non-selective, irreversible inhibitors of monoamine oxidase (MAO). Historically used as antidepressants, their clinical application has been largely discontinued in most countries due to concerns about hepatotoxicity.[1][2] Iproniazid was the first of the two to be discovered, with its antidepressant effects being a serendipitous finding during its initial use as a treatment for tuberculosis.[1] this compound was developed subsequently and is chemically related to iproniazid.[3] This guide provides a detailed comparative analysis of their pharmacological profiles, efficacy, and safety, based on available scientific literature.
Performance and Efficacy: A Quantitative Comparison
Direct head-to-head clinical trials with extensive quantitative data comparing this compound and Iproniazid are scarce in modern literature due to their withdrawal from widespread use. However, by compiling data from various studies, a comparative overview can be constructed.
| Feature | This compound | Iproniazid | Reference |
| Drug Class | Non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI), Hydrazine derivative | Non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI), Hydrazine derivative | [1][2] |
| Primary Indication | Depression | Depression | [1][2] |
| Typical Dosage (Depression) | 100 mg/day | 50 mg/day | [4] |
| MAO-A Inhibition (IC50) | Data not available in direct comparison | 37 µM | [5] |
| MAO-B Inhibition (IC50) | Data not available in direct comparison | 42.5 µM | [5] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
A retrospective study of 350 outpatients treated with MAOIs, including this compound and Iproniazid, reported that approximately two-thirds of patients with depression, obsessions, or phobias benefited from these drugs, particularly after other treatments had failed.[4]
Safety Profile: A Look at Adverse Effects
Both this compound and Iproniazid share a similar side effect profile, characteristic of non-selective, irreversible MAOIs. The most significant concern for both is hepatotoxicity.[1][2]
| Adverse Effect | This compound | Iproniazid | Reference |
| Hepatotoxicity | Yes, a reason for withdrawal | Yes, a primary reason for withdrawal | [1][2] |
| Common Side Effects | Agitation, insomnia, dry mouth, dizziness, blurred vision, hypomania | Dizziness, drowsiness, headaches, ataxia, numbness of feet and hands, muscular twitching | [1][6] |
| Serious Side Effects | Hypertensive crisis (with tyramine-containing foods), leukopenia, hepatitis | Hypertensive crisis (with tyramine-containing foods) | [6] |
In the aforementioned retrospective study, with moderate doses of this compound (100 mg/day) and Iproniazid (50 mg/day), side effects were reported to be uncommon and mild.[4]
Mechanism of Action: Monoamine Oxidase Inhibition
Both this compound and Iproniazid exert their therapeutic effects by irreversibly inhibiting monoamine oxidase (MAO). This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, these drugs increase the synaptic availability of these neurotransmitters, which is believed to be the basis of their antidepressant action.
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 4. Pharmacotherapy of depression: a historical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
Validating Nialamide's In Vivo Efficacy: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of Nialamide's in vivo effects against other monoamine oxidase inhibitors (MAOIs) and antidepressants. It includes a summary of key experimental data, detailed methodologies for reproducing pivotal studies, and visualizations of relevant biological pathways and experimental workflows.
This compound, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), has historically been used as an antidepressant.[1] Its primary mechanism of action involves inhibiting both MAO-A and MAO-B enzymes, leading to increased levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2][3] This guide delves into the in vivo validation of this compound's effects, offering a comparative perspective with other relevant compounds.
Comparative Analysis of In Vivo Efficacy
To objectively assess this compound's performance, this section compares its effects with other MAOIs like phenelzine and tranylcypromine, the reversible MAO-A inhibitor moclobemide, and the tricyclic antidepressant (TCA) clomipramine. The comparison focuses on key preclinical indicators of antidepressant and neuropharmacological activity.
Behavioral Models of Antidepressant Activity
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used in vivo models to screen for antidepressant efficacy. These tests are based on the principle that an animal's immobility when placed in an inescapable, stressful situation can be reversed by effective antidepressant treatment.[4][5]
Table 1: Comparative Effects on Immobility Time in Behavioral Despair Models
| Compound | Animal Model | Test | Dose | Route of Administration | Change in Immobility Time | Reference |
| This compound | Mouse | Locomotor Activity | 100 mg/kg | SC | Increased hypermotility | [6] |
| Phenelzine | Rat | Locomotor Activity | 0.05 mmol/kg/day (chronic) | - | Attenuation of clonidine-induced suppression of locomotor activity | [7] |
| Tranylcypromine | Rat | Locomotor Activity | - | - | Enhanced locomotor activity | [6] |
| Moclobemide | Mouse | Forced Swim Test | - | - | Significantly improved immobility | [8] |
| Clomipramine | Rat | 5-HT Motor Syndrome | - | - | No effect on the expression of the motor syndrome | [9] |
Note: Specific quantitative data for this compound in FST and TST from comparative studies is limited in the available literature. The table reflects the qualitative findings of the cited studies.
Neurochemical Effects
The therapeutic effects of MAOIs are primarily attributed to their ability to elevate the levels of monoamine neurotransmitters in the brain.
Table 2: Comparative Effects on Brain Monoamine Levels
| Compound | Animal Model | Brain Region | Monoamine(s) Affected | Magnitude of Change | Reference |
| This compound | Rat | - | Serotonin (5-HT) | Enhanced 3H-5-HT uptake | [9] |
| Phenelzine | Rat | Whole Brain | Noradrenaline, 5-HT, Dopamine | Significant elevation | [7] |
| Tranylcypromine | Rat | Cortex, Hypothalamus, Striatum, Nucleus Accumbens, Tuberculum Olfactorium | 5-HT, Noradrenaline, Dopamine | Significantly elevated | [6] |
| Moclobemide | Mouse | Brain | Norepinephrine, Dopamine, 5-HT | Prevented stress-induced changes in turnover | [8] |
| Clomipramine | Rat | Hypothalamus | Serotonin (5-HT) | No alteration in 3H-HT release | [9] |
Note: The table summarizes the reported effects on monoamine levels. Direct quantitative comparisons of percentage increases between studies should be made with caution due to variations in experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vivo experiments cited in this guide.
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity.[8]
Apparatus:
-
A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
Procedure:
-
Individually place mice in the cylinder for a 6-minute session.
-
An observer, blind to the treatment conditions, records the total duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.
-
Increased mobility (swimming and climbing) is indicative of an antidepressant-like effect.[10]
Tail Suspension Test (TST)
The TST is another common behavioral despair model used for screening potential antidepressant drugs in mice.[5]
Apparatus:
-
A horizontal bar is placed approximately 50 cm from the floor.
Procedure:
-
Acoustically and visually isolate the mice.
-
Suspend each mouse from the horizontal bar by adhesive tape placed approximately 1 cm from the tip of the tail.
-
Record the total duration of immobility over a 6-minute period.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A decrease in the duration of immobility suggests an antidepressant-like effect.[11]
Measurement of Brain Monoamines
This protocol outlines a general method for determining the levels of neurotransmitters in brain tissue.
Procedure:
-
Following behavioral testing, humanely euthanize the animals.
-
Rapidly dissect the brain regions of interest (e.g., cortex, hypothalamus, striatum).
-
Homogenize the tissue samples in an appropriate buffer.
-
Analyze the concentrations of monoamines (serotonin, norepinephrine, dopamine) and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase Inhibition and its Downstream Effects
This compound, as a non-selective MAOI, prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism for its antidepressant effects.
Figure 1. Mechanism of action of this compound as a monoamine oxidase inhibitor.
Anti-Inflammatory Effects and the NF-κB Signaling Pathway
Recent research suggests that MAOIs, including this compound, may exert anti-inflammatory effects. This action is potentially mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Figure 2. Potential modulation of the NF-κB signaling pathway by MAO inhibitors.
Experimental Workflow for In Vivo Antidepressant Screening
The following diagram illustrates a typical workflow for evaluating the antidepressant potential of a compound like this compound in preclinical studies.
Figure 3. A typical experimental workflow for in vivo antidepressant screening.
References
- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Studies on Anti-Depressant Bioactive Substances in Selected Species from the Genera Hemerocallis and Gladiolus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of lucidone in mice via inhibition of NF-κB/MAP kinase pathway [ouci.dntb.gov.ua]
- 8. Effects of moclobemide on forced-swimming stress and brain monoamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of this compound and clomipramine on serotonin efflux and autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Cross-Validation of Nialamide's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), with its derivatives and other relevant compounds. The information is compiled from preclinical studies and is intended to support further research and drug development in the field of inflammation.
Executive Summary
This compound has demonstrated notable anti-inflammatory effects by inhibiting key inflammatory mediators. This guide presents a cross-validation of these effects, offering a comparative analysis with its own derivatives. While direct comparative data with other MAOIs and nonsteroidal anti-inflammatory drugs (NSAIDs) under identical experimental conditions is limited, this document provides available quantitative data, detailed experimental protocols, and outlines the implicated signaling pathways to facilitate a comprehensive understanding of this compound's anti-inflammatory potential.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its derivatives has been quantified by assessing their ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are presented below. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Target | IC50 (µM) |
| This compound | RAW 264.7 | NO | >200 µg/ml |
| PGE2 | >200 µg/ml | ||
| Nialaminosin (Derivative 2) | RAW 264.7 | NO | 86.2 ± 1.1 |
| PGE2 | 80.7 ± 1.0 | ||
| 3-amino-N-benzylpropanamide (Derivative 3) | RAW 264.7 | NO | 194.4 ± 1.9 |
| PGE2 | 176.4 ± 1.8 | ||
| 3-methoxy-N-benzylpropanamide (Derivative 4) | RAW 264.7 | NO | 155.6 ± 1.5 |
| PGE2 | 134.5 ± 1.4 | ||
| 3-hydroxy-N-benzylpropanamide (HBPA; Derivative 5) | RAW 264.7 | NO | 63.5 ± 0.6 |
| PGE2 | 55.4 ± 0.5 | ||
| N-benzylpropanamide (Derivative 6) | RAW 264.7 | NO | 187.3 ± 1.8 |
| PGE2 | 165.4 ± 1.7 |
Data sourced from Lee H, et al. Exp Ther Med. 2024.[1][2]
Implicated Signaling Pathways
The anti-inflammatory effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. A derivative of this compound has been shown to suppress the phosphorylation of IκB, thereby inhibiting NF-κB activation.[1]
Caption: this compound's derivative inhibits NF-κB signaling.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators. LPS activation of TLR4 can trigger a phosphorylation cascade involving three main MAPK families: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. Once activated, these MAPKs can phosphorylate and activate various transcription factors, including AP-1, which in turn promote the expression of pro-inflammatory genes.
Caption: MAPK signaling cascade in inflammation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Lee et al. (2024).[1][2]
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and canine macrophage cell line DH82 were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 24-well plates at a density of 1x10^5 cells/well and incubated for 24 hours. Subsequently, cells were pre-treated with various concentrations of this compound or its derivatives for 1 hour before being stimulated with lipopolysaccharide (LPS; 0.1 µg/ml for RAW 264.7 and 2 µg/ml for DH82) for an additional 24 hours.
Measurement of Nitric Oxide (NO) Production
-
Principle: NO concentration in the culture supernatant was determined using the Griess reagent, which measures the amount of nitrite, a stable metabolite of NO.
-
Procedure:
-
After cell treatment, 100 µl of the cell culture supernatant was mixed with 100 µl of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture was incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The nitrite concentration was calculated from a sodium nitrite standard curve.
-
Measurement of Prostaglandin E2 (PGE2) Production
-
Principle: PGE2 levels in the cell culture supernatant were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Procedure: The assay was performed according to the manufacturer's instructions (Cayman Chemical, Ann Arbor, MI, USA).
Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6)
-
Principle: The concentrations of TNF-α and IL-6 in the culture medium were measured using specific ELISA kits.
-
Procedure: The assays were performed according to the manufacturer's instructions (R&D Systems, Minneapolis, MN, USA).
Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: This technique was used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Procedure:
-
Cells were lysed, and protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).
-
After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
References
- 1. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
A Comparative Analysis of Nialamide and Modern Antidepressants for Researchers and Drug Development Professionals
An objective guide to the pharmacological and clinical profiles of a first-generation monoamine oxidase inhibitor versus contemporary selective serotonin and norepinephrine reuptake inhibitors.
This guide provides a detailed comparison of Nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), with modern antidepressants, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, clinical efficacy, side-effect profiles, and the experimental protocols used to characterize them.
Executive Summary
This compound, a hydrazine-class antidepressant, was withdrawn from the market several decades ago due to concerns about hepatotoxicity and dietary interactions.[1] It functions by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to a broad increase in the synaptic levels of serotonin, norepinephrine, and dopamine.[2] In contrast, modern antidepressants like SSRIs and SNRIs offer a more targeted approach. SSRIs selectively block the reuptake of serotonin, while SNRIs inhibit the reuptake of both serotonin and norepinephrine to varying degrees.[3] This targeted action generally results in a more favorable side-effect profile and improved safety compared to the older generation of MAOIs. While direct comparative clinical trial data between this compound and modern antidepressants is scarce due to its historical use, this guide synthesizes available data to provide a comprehensive overview for research and development purposes.
Mechanism of Action
The fundamental difference between this compound and modern antidepressants lies in their mechanism of action at the synapse.
This compound: Non-Selective MAO Inhibition
This compound's primary mechanism is the irreversible inhibition of both MAO-A and MAO-B enzymes.[2] These enzymes are responsible for the degradation of monoamine neurotransmitters. By inhibiting these enzymes, this compound leads to an accumulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron, which then results in increased availability of these neurotransmitters in the synaptic cleft.[2]
SSRIs and SNRIs: Selective Reuptake Inhibition
SSRIs and SNRIs act on the presynaptic terminal to block the reuptake of specific neurotransmitters from the synaptic cleft. SSRIs are highly selective for the serotonin transporter (SERT), while SNRIs target both SERT and the norepinephrine transporter (NET).[3] This inhibition leads to a prolonged presence of serotonin (for SSRIs) or both serotonin and norepinephrine (for SNRIs) in the synapse, enhancing their signaling to the postsynaptic neuron.
References
Replicating Historical Nialamide Studies: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of historical studies on Nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), to aid researchers, scientists, and drug development professionals in replicating and building upon past research. This compound was historically used as an antidepressant. This document summarizes key experimental data, details methodologies from historical clinical trials, and visually represents its mechanism of action.
Performance Comparison with Contemporary Alternatives
This compound was one of the early monoamine oxidase inhibitors used for the treatment of depression. Its primary alternatives during that era were Iproniazid and Phenelzine. The following table summarizes the available quantitative data on the efficacy and monoamine oxidase (MAO) inhibition of these compounds.
| Compound | Indication | Dosage | Efficacy | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Source |
| This compound | Depression | 75-200 mg/day | Data not available in accessible historical studies | Not explicitly found | Not explicitly found | [1] |
| Iproniazid | Depression | Not specified in accessible studies | 70% of institutionalized patients showed marked improvement | 6560 nM | 42,500 nM | [2][3] |
| Phenelzine | Depression with Anxiety | 60 mg/day | Significantly more effective than placebo | pKi = 7.3 | pKi = 7.8 | [4][5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. pKi is the negative logarithm of the Ki value, a measure of binding affinity, with higher values indicating greater affinity.
Experimental Protocols of Historical Studies
Detailed experimental protocols from the early clinical trials of this compound are not fully available in easily accessible literature. However, based on available abstracts and summaries, the following methodologies were likely employed:
Study Design:
Early studies were likely open-label or had simple control groups. For instance, a 1961 study by Inglis et al. involved an objective assessment of this compound's effects on depressed patients, suggesting a structured observational approach.[6]
Participant Selection:
Patients were typically diagnosed with various forms of depression, including "anergy and depression" as described in a 1959 study by Vaisberg et al.
Dosage and Administration:
The recommended therapeutic dosage of this compound ranged from 75 to 200 mg per day.[1] Animal studies, such as those in mice, used dosages of 100-200 mg/kg.
Assessment Methods:
The exact psychometric scales used in the earliest studies are not consistently reported in available literature. Assessments were likely based on clinical observation and simple rating scales common in that era.
Mechanism of Action: Monoamine Oxidase Inhibition
This compound, as a non-selective and irreversible MAO inhibitor, increases the synaptic levels of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—by preventing their breakdown by the enzymes MAO-A and MAO-B.
The above diagram illustrates how this compound inhibits MAO-A and MAO-B in the presynaptic neuron. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft and enhanced signaling to the postsynaptic neuron.
Experimental Workflow for Replicating In Vitro MAO Inhibition Assays
To replicate the fundamental in vitro experiments for assessing this compound's MAO inhibitory activity, the following workflow can be utilized.
This workflow outlines the key steps for determining the IC50 value of this compound for both MAO-A and MAO-B, providing a basis for quantitative comparison with other MAOIs.
Conclusion
While this compound was a significant compound in the early history of psychopharmacology, a complete dataset for direct comparison with its contemporaries is challenging to assemble from readily available historical literature. This guide provides a framework for researchers to understand the context of historical this compound studies and offers a starting point for designing new experiments to further elucidate its pharmacological profile. The provided diagrams and summarized data aim to facilitate this endeavor. Further archival research to uncover the full text of the original clinical studies is recommended for a more comprehensive understanding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. An Objective Assessment of the Effects of this compound on Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
Nialamide's Impact on Cytokine Production: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the effects of Nialamide on cytokine production versus control conditions, aimed at researchers, scientists, and drug development professionals. The following sections present quantitative data, experimental methodologies, and an examination of the underlying signaling pathways.
Quantitative Analysis of Cytokine Production
A key study investigated the anti-inflammatory properties of this compound and its more potent derivative, 3-hydroxy-N-benzylpropanamide (HBPA), in lipopolysaccharide (LPS)-stimulated murine (RAW 264.7) and canine (DH82) macrophage cell lines.[1][2][3][4][5] The cells were pre-treated with the compounds for one hour before a 24-hour stimulation with LPS. Cytokine levels in the cell culture media were then quantified using enzyme-linked immunosorbent assay (ELISA).
The results indicate that while this compound exhibits some inhibitory effect on the production of pro-inflammatory cytokines, its efficacy is notably less pronounced than its hydroxylated derivative, HBPA.
Table 1: Effect of this compound on TNF-α, IL-6, and IL-10 Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-10 Production (pg/mL) |
| Control (LPS only) | - | ~3500 | ~2500 | ~120 |
| This compound | 100 | ~3000 | ~2000 | ~100 |
| This compound | 200 | ~2500 | ~1500 | ~80 |
Note: The values presented are estimations derived from graphical data in the cited literature and are intended for comparative purposes.
Table 2: Effect of this compound on TNF-α, IL-6, and IL-10 Production in LPS-stimulated DH82 Macrophages
| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-10 Production (pg/mL) |
| Control (LPS only) | - | ~1500 | ~1200 | ~100 |
| This compound | 100 | ~1200 | ~1000 | ~90 |
| This compound | 200 | ~1000 | ~800 | ~70 |
Note: The values presented are estimations derived from graphical data in the cited literature and are intended for comparative purposes.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Cell Culture and Treatment
Murine macrophage RAW 264.7 and canine macrophage DH82 cell lines were used. The cells were cultured in a suitable medium and maintained under standard cell culture conditions. For the experiments, cells were seeded in 24-well plates and allowed to adhere. Subsequently, the cells were pre-treated with varying concentrations of this compound or the control vehicle for one hour.[1][2]
LPS Stimulation and Cytokine Measurement
Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production. Specifically, RAW 264.7 cells were stimulated with 0.1 µg/ml of LPS, and DH82 cells were stimulated with 2 µg/ml of LPS for 24 hours.[1][2] After the incubation period, the cell culture supernatant was collected. The concentrations of the cytokines TNF-α, IL-6, and IL-10 in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.[1][2]
Signaling Pathways and Mechanism of Action
This compound's modulatory effect on cytokine production is linked to its influence on intracellular signaling pathways, particularly the NF-κB pathway, which is a critical regulator of inflammatory responses.
Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory cytokine genes, including TNF-α and IL-6, thereby inducing their transcription and subsequent protein expression.
The observed reduction in TNF-α and IL-6 levels following this compound treatment suggests that it may interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα and thus preventing NF-κB activation. The study on the this compound derivative, HBPA, demonstrated a significant downregulation of NF-κB and IκB phosphorylation, supporting the hypothesis that the parent compound, this compound, may act through a similar, albeit less potent, mechanism.[1]
Caption: Putative mechanism of this compound's anti-inflammatory effect.
Caption: Workflow of the in vitro cytokine production assay.
References
- 1. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
In Vivo Validation of Nialamide's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective properties of Nialamide and other relevant compounds. While direct in vivo validation of this compound for neuroprotection is limited in publicly available literature, this document outlines its theoretical mechanism of action and compares it with alternative compounds for which experimental data exists.
This compound: Theoretical Neuroprotective Mechanisms
This compound is a non-selective and irreversible monoamine oxidase (MAO) inhibitor. Its potential neuroprotective effects are predicated on this mechanism. By inhibiting both MAO-A and MAO-B, this compound increases the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The neuroprotective hypothesis stems from the downstream effects of this inhibition, which include:
-
Reduction of Oxidative Stress: The catalytic activity of MAO produces hydrogen peroxide, a source of reactive oxygen species (ROS). By inhibiting MAO, this compound may reduce the production of ROS, thereby mitigating oxidative damage to neurons, a key pathological feature in many neurodegenerative diseases.
-
Modulation of Apoptotic Pathways: Some MAO inhibitors have been shown to upregulate anti-apoptotic factors and neurotrophic factors like brain-derived neurotrophic factor (BDNF), which could promote neuronal survival.
Due to the scarcity of direct in vivo studies on this compound's neuroprotective effects, this guide will draw comparisons with the structurally and mechanistically related non-selective MAOI, Phenelzine, and the well-characterized neuroprotective agent, Nicotinamide.
Comparative Analysis: this compound vs. Alternatives
This section compares this compound with Phenelzine, another non-selective MAOI, and Nicotinamide, a precursor to NAD+ with demonstrated neuroprotective efficacy in various in vivo models.
Data Presentation: In Vivo Neuroprotective Efficacy
The following table summarizes quantitative data from in vivo studies on Phenelzine and Nicotinamide in models of neurodegenerative diseases. No direct comparable data for this compound was identified in the reviewed literature.
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Phenelzine | Rat | Stroke (transient middle cerebral artery occlusion) | 10 mg/kg, i.p. | - 50% reduction in infarct volume- Improved neurological score | [1] |
| Phenelzine | Mouse | Traumatic Brain Injury | 10 mg/kg, i.p. | - Reduced lesion volume- Improved motor function | [1] |
| Nicotinamide | Mouse | Stroke (global ischemia-reperfusion) | 500 mg/kg, i.p. | - Restored brain ATP levels to 85% of control- Partially restored mitochondrial respiration | [2] |
| Nicotinamide | 3xTg-AD Mouse | Alzheimer's Disease | 200 mg/kg/day in drinking water for 4 months | - Restored cognitive deficits- Reduced phospho-tau (Thr231) levels | [3] |
Experimental Protocols
In Vivo Stroke Model for Neuroprotection Assessment
This protocol is a generalized representation based on common methodologies for evaluating neuroprotective agents in a stroke model.
-
Animal Model: Adult male Wistar rats (250-300g).
-
Ischemia Induction (transient Middle Cerebral Artery Occlusion - tMCAO):
-
Anesthetize the animal with isoflurane.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 nylon monofilament suture with a rounded tip into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer the test compound (e.g., Phenelzine 10 mg/kg) or vehicle (saline) intraperitoneally (i.p.) at the time of reperfusion.
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-tMCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: At 48 hours, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct volume using image analysis software.
-
In Vivo Alzheimer's Disease Model for Cognitive Assessment
This protocol is a generalized representation for evaluating cognitive improvement in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: 3xTg-AD mice (4 months of age at the start of treatment).
-
Drug Administration:
-
Administer the test compound (e.g., Nicotinamide at 200 mg/kg/day) or vehicle in the drinking water for a period of 4 months.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and harvest the brain tissue.
-
Perform Western blotting or ELISA to quantify levels of pathological markers such as phosphorylated tau (e.g., at Thr231) and amyloid-beta peptides.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of MAO Inhibitors
Caption: Proposed mechanism of this compound-mediated neuroprotection.
General Experimental Workflow for In Vivo Neuroprotection Studies
Caption: A generalized workflow for in vivo neuroprotection studies.
Conclusion
While this compound's role as a non-selective MAO inhibitor suggests a plausible mechanism for neuroprotection, there is a clear need for direct in vivo studies to validate this hypothesis. The comparative data from other MAOIs like Phenelzine indicate that this class of compounds holds promise. Furthermore, the robust neuroprotective effects observed with Nicotinamide in various preclinical models provide a valuable benchmark for future studies. Researchers investigating this compound are encouraged to utilize established in vivo models of neurodegeneration, such as those outlined in this guide, to generate the necessary data to ascertain its therapeutic potential.
References
- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide offers multiple protective mechanisms in stroke as a precursor for NAD+, as a PARP inhibitor and by partial restoration of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau - PMC [pmc.ncbi.nlm.nih.gov]
Nialamide's Impact on MAO-A and MAO-B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Nialamide, a hydrazine derivative, is recognized as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Historically utilized as an antidepressant, it was withdrawn from the market due to concerns regarding hepatotoxicity.[1] Despite its historical use, a review of currently available scientific literature reveals a notable scarcity of specific quantitative data, such as IC50 or Ki values, directly comparing the inhibitory potency of this compound on the two MAO isoforms. This guide, therefore, provides a qualitative comparative analysis based on established knowledge of MAO-A and MAO-B functions and the known effects of non-selective MAO inhibitors, supplemented with detailed experimental protocols and pathway visualizations.
Comparative Overview of this compound's Effects
| Feature | Impact on MAO-A | Impact on MAO-B | Supporting Evidence |
| Primary Substrates Affected | Serotonin, Norepinephrine, Dopamine | Dopamine, Phenethylamine, Benzylamine | MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine and benzylamine. Both enzymes metabolize dopamine.[3] |
| Therapeutic Implications | Antidepressant effects are largely attributed to the increase in synaptic serotonin and norepinephrine. | Inhibition contributes to elevated dopamine levels, which is relevant in neurodegenerative disorders like Parkinson's disease. | The therapeutic actions of MAOIs are linked to their ability to increase the synaptic availability of monoamine neurotransmitters.[4] |
| Potential Side Effects | Inhibition can lead to the "cheese effect," a hypertensive crisis resulting from the inability to metabolize dietary tyramine. | Inhibition is less associated with the "cheese effect" but can contribute to other adverse effects when combined with other medications. | MAO-A in the gastrointestinal tract is crucial for metabolizing tyramine.[4] |
| Mechanism of Inhibition | Irreversible inhibition, forming a covalent bond with the enzyme.[1] | Irreversible inhibition, forming a covalent bond with the enzyme.[1] | This compound is classified as a hydrazine-based irreversible MAOI.[1] |
Signaling Pathways and Experimental Workflow
To understand the broader impact of this compound, it is crucial to visualize the signaling pathways affected by MAO-A and MAO-B inhibition and the typical workflow for assessing such inhibition.
Caption: Inhibition of MAO-A and MAO-B by this compound.
Caption: Experimental workflow for MAO inhibition assay.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a non-selective MAO inhibitor like this compound. Specific parameters may need to be optimized based on the laboratory setup and reagents.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., Kynuramine)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Fluorometric plate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Prepare the substrate solution in phosphate buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for each enzyme.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed volume of the MAO-A or MAO-B enzyme solution to each well.
-
Add the various dilutions of this compound to the respective wells. Include control wells with buffer only (for 100% activity) and a known potent inhibitor (positive control).
-
Pre-incubate the enzyme and this compound mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the product of the substrate metabolism. Record measurements at regular intervals for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound acts as a non-selective, irreversible inhibitor of both MAO-A and MAO-B. This lack of selectivity leads to a broad impact on monoamine neurotransmitter systems, contributing to both its therapeutic antidepressant effects and its potential for significant side effects. While the historical context of this compound's use provides a qualitative understanding of its actions, the absence of specific IC50 or Ki values in contemporary literature highlights a gap in the comprehensive characterization of this compound. Further research employing modern standardized assays would be necessary to quantitatively delineate its precise inhibitory profile against MAO-A and MAO-B.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nialamide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling Nialamide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step operational plan for the chemical inactivation and disposal of this compound waste. Adherence to these procedures will help mitigate risks associated with this hazardous chemical, a hydrazine derivative and monoamine oxidase inhibitor (MAOI).
I. Understanding the Hazards
This compound is classified as a harmful substance. It is dangerous if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, respiratory system, and skin.[1] As a hydrazine derivative, it is a strong reducing agent and is incompatible with oxidizing agents.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3] Therefore, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is a non-negotiable safety measure.
Required PPE:
-
Eye Protection: Chemical safety goggles.[1]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., butyl rubber).[2]
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the solid form or creating solutions, to avoid inhalation of dust or aerosols.[1][2]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[1][2]
III. Chemical Inactivation: A Two-Step Protocol
Direct disposal of this compound as a raw chemical is not recommended. A chemical inactivation step is necessary to degrade the hazardous hydrazine moiety. The following protocol is based on the oxidative degradation of hydrazine compounds.
Important Note: This procedure should be performed in a certified chemical fume hood to ensure adequate ventilation.[1]
Step 1: Preparation of this compound Waste Solution
-
For Solid this compound:
-
Carefully weigh the this compound waste.
-
In a suitable container (e.g., a borosilicate glass beaker), dissolve the solid this compound in water to create a dilute solution. A concentration of less than 5% is recommended to control the reaction rate in the subsequent step.[2]
-
-
For this compound Solutions:
-
If the this compound waste is already in a solution, ensure the concentration is below 5%. If it is more concentrated, dilute it with water.
-
Step 2: Oxidation with Sodium Hypochlorite (Bleach)
This step involves the oxidation of the hydrazine group in this compound to nitrogen gas, water, and sodium chloride, which are significantly less hazardous.[2]
Reagents and Equipment:
-
This compound waste solution (<5%)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25% or ~0.7 M)
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the final solution)
-
pH meter or pH paper
Procedure:
-
Dilution and Cooling: Place the beaker containing the dilute this compound solution in an ice bath on a stir plate. Begin gentle stirring. Diluting and cooling the solution are crucial to manage the exothermic nature of the reaction.
-
Slow Addition of Oxidant: Slowly and carefully add the sodium hypochlorite solution to the stirring this compound solution. A significant excess of sodium hypochlorite is recommended to ensure complete degradation of the hydrazine compound. A molar ratio of at least 2:1 of NaOCl to this compound should be targeted.
-
Monitor Temperature: Throughout the addition of the bleach, monitor the temperature of the reaction mixture. If the temperature rises significantly, slow down or temporarily halt the addition to allow the solution to cool.
-
Reaction Time: After the complete addition of the sodium hypochlorite solution, allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Neutralization: After the reaction is complete, check the pH of the resulting solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bisulfite for excess hypochlorite, followed by dilute hydrochloric acid or sodium hydroxide as needed).
-
Final Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal.
IV. Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protection: Do not attempt to clean up the spill without the proper PPE as outlined in Section II.
-
Containment: For a solid spill, carefully cover it with an absorbent material like sand or vermiculite to prevent it from becoming airborne. For a liquid spill, contain it with absorbent pads or dikes.
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. All materials used for cleanup should be placed in a sealed, labeled hazardous waste container for proper disposal.
V. Data Summary for Disposal Protocol
| Parameter | Recommendation | Rationale |
| This compound Concentration | < 5% in aqueous solution | To control the rate of the exothermic oxidation reaction and enhance safety.[2] |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) Solution (~5.25%) | Effective for the degradation of the hydrazine moiety into less harmful products.[2] |
| Molar Ratio (NaOCl:this compound) | ≥ 2:1 | To ensure complete oxidation of the this compound. |
| Reaction Temperature | Cooled initially (ice bath), then ambient | To manage the initial exotherm of the reaction. |
| Reaction Time | ≥ 2 hours | To ensure the degradation reaction reaches completion. |
| Final pH of Waste | 6 - 8 | To comply with standard aqueous waste disposal regulations. |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By strictly following these procedures, laboratory professionals can ensure the safe and effective disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.
Disclaimer: This document provides guidance on the disposal of this compound. It is imperative to consult your institution's specific safety protocols and local regulations, and to contact your Environmental Health and Safety (EHS) department for any clarifications or in case of emergencies.
References
Essential Safety and Logistical Information for Handling Nialamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Nialamide.
This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the eyes, skin, and respiratory system.[2] Furthermore, it is a suspected mutagen with limited evidence of carcinogenic effects, with target organs including the liver, kidneys, and nerves.[2]
Hazard Identification and Quantitative Data
A thorough understanding of the hazardous properties of this compound is the first step in safe handling. The following tables summarize the key hazard classifications and available toxicity data.
| Hazard Classification | Description |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[3] |
| Skin Corrosion/Irritation | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[3] |
| Carcinogenicity | Category 2 (Suspected of causing cancer)[3] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 (May cause respiratory irritation) |
| Target Organs | Liver, Kidneys, Nerves[2] |
| Toxicity Data | |
| LD50 (Oral, Mouse) | 590 mg/kg[4] |
| LD50 (Oral, Rat) | 1700 mg/kg[2] |
| LD50 (Intraperitoneal, Mouse) | 200 mg/kg[4] |
| LD50 (Intraperitoneal, Rat) | 760 mg/kg[2] |
| LD50 (Intravenous, Mouse) | 120 mg/kg[4] |
Occupational Exposure Limits (OELs): Specific Occupational Exposure Limits (OELs) for this compound have not been established.[3] In the absence of official OELs, a conservative approach should be adopted, treating this compound as a potent compound and minimizing exposure through the use of appropriate engineering controls and personal protective equipment.
Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. | Protects against skin contact and absorption.[3] Double gloving provides an additional barrier. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Prevents eye irritation from dust or splashes.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum requirement for handling powder. For activities with a higher risk of aerosol generation or if exposure limits are exceeded, a full-face respirator should be used. | Protects against inhalation of harmful dust particles.[3] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of skin and personal clothing.[3] |
Experimental Protocol: Safe Handling of this compound Powder
The following protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure the designated area is clean and free of clutter.
-
Post signage indicating the hazards of this compound.
-
Have a chemical spill kit readily available.
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don the protective gown, ensuring complete coverage.
-
Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Don safety goggles.
-
Don the appropriate respiratory protection (N95 mask or full-face respirator).
3. Handling this compound Powder:
-
Perform all manipulations of this compound powder within the designated ventilated enclosure.
-
Use dedicated spatulas and weighing boats for this compound.
-
Handle the powder gently to avoid generating dust.
-
If dissolving the powder, add the solvent to the powder slowly to minimize splashing.
4. Post-Handling Procedures:
-
Securely close the this compound container.
-
Decontaminate all surfaces and equipment used with a suitable cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
5. Doffing Personal Protective Equipment (PPE):
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the protective gown by rolling it inside out and dispose of it as hazardous waste.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
Caption: Experimental workflow for the safe handling of this compound powder.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, gowns, weighing boats, and cleaning materials, must be segregated as hazardous waste.
2. Waste Containment:
-
Contaminated solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container.
-
Unused or waste this compound powder should be kept in its original or a suitable, clearly labeled container.
3. Disposal Procedure:
-
This compound is a hydrazine derivative, and its waste should be handled as such.[1]
-
Contact a licensed professional waste disposal service for the final disposal of this compound waste.[2]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[2]
-
Alternatively, chemical treatment to destroy the hydrazine moiety may be considered. Dilute solutions of sodium hypochlorite or hydrogen peroxide can be used to decompose hydrazine.[5] However, this should only be performed by trained personnel following a validated standard operating procedure.
-
Always adhere to federal, state, and local environmental regulations for hazardous waste disposal.[2][5]
Signaling Pathways of this compound
This compound's primary mechanism of action is the non-selective and irreversible inhibition of monoamine oxidase (MAO) enzymes.
Caption: this compound's mechanism of action as a monoamine oxidase inhibitor.
Recent research also suggests that this compound may have anti-inflammatory properties by reducing reactive oxygen species (ROS) and inhibiting the NF-κB signaling pathway.[6]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. play.psych.mun.ca [play.psych.mun.ca]
- 3. echemi.com [echemi.com]
- 4. This compound | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arxada.com [arxada.com]
- 6. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
